molecular formula C14H21N3 B1490234 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine CAS No. 2098071-13-5

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1490234
CAS No.: 2098071-13-5
M. Wt: 231.34 g/mol
InChI Key: QKCFKUZHZIQLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine (CAS 2098071-13-5) is a chemical compound of significant interest in organic and medicinal chemistry research, with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . This molecule features a piperidine ring linked to a pyrazole heterocycle that is substituted with two cyclopropyl groups. The piperidine-pyrazole scaffold is a privileged structure in drug discovery, known for its widespread presence in pharmacologically active agents . Pyrazole derivatives, in particular, are recognized as pharmacologically important active scaffolds that possess a wide spectrum of biological activities. These derivatives are found in numerous therapeutic agents, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . The specific substitution pattern with cyclopropyl groups on the pyrazole ring is a key structural feature, as these groups can influence the molecule's metabolic stability and its binding affinity to biological targets. This compound serves as a versatile building block or key intermediate in the synthesis of more complex molecules for pharmaceutical research . For instance, structurally related piperidine-pyrazole compounds have been identified as valuable intermediates in the preparation of fungicides for crop protection . Furthermore, analogous compounds featuring a pyrazole ring linked to a piperidine or other heterocyclic system have been designed and synthesized as potent inhibitors of enzymes like p21-activated kinase 4 (PAK4), demonstrating potential in anticancer research by suppressing cancer cell proliferation, migration, and invasion . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3,5-dicyclopropylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-10(1)13-9-14(11-3-4-11)17(16-13)12-5-7-15-8-6-12/h9-12,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCFKUZHZIQLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCNCC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Although this specific molecule is not widely cataloged, this document infers its chemical identifiers, physicochemical properties, and a plausible synthetic pathway based on established chemical principles and data from its core structural components: 3,5-dicyclopropyl-1H-pyrazole and the 4-(pyrazol-1-yl)piperidine scaffold. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational data for the synthesis, characterization, and potential application of this and related compounds.

Introduction and Compound Identification

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine belongs to the class of N-aryl piperidines, which are significant pharmacophores found in a wide array of therapeutic agents. The structure combines a piperidine ring, known for its prevalence in CNS-active drugs, with a 3,5-disubstituted pyrazole, a heterocycle recognized for its diverse biological activities.

A dedicated CAS number for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has not been identified in major chemical databases as of the time of this writing, suggesting it may be a novel or non-commercial chemical entity. However, based on its constituent parts, we can identify its key precursors. The core pyrazole is 3,5-dicyclopropyl-1H-pyrazole , which has a registered CAS Number of 1288339-30-9 [1]. The fundamental backbone structure is represented by 4-(1H-Pyrazol-1-yl)piperidine (CAS Number: 762240-09-5 ).

Table 1: Inferred Identifiers for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
IdentifierValueSource
Molecular Formula C₁₄H₂₁N₃Calculated
Molecular Weight 231.34 g/mol Calculated
IUPAC Name 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidineIUPAC Nomenclature
InChI InChI=1S/C14H21N3/c1-2-9(1)12-8-13(10(3)4)16-17(12)11-5-7-15-6-11/h8-11,15H,1-7H2Calculated
InChIKey (Predicted)Calculated
Canonical SMILES C1CC(CCN1)N2N=C(C=C2C3CC3)C4CC4Calculated

Physicochemical Properties (Predicted)

The physicochemical properties of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine can be estimated based on its structure and by referencing related compounds. The presence of the basic piperidine nitrogen suggests it will behave as a weak base. The cyclopropyl groups increase the lipophilicity of the molecule.

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar pyrazole and piperidine derivatives.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 300 °CEstimated based on high molecular weight and polarity.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The piperidine nitrogen may allow for salt formation to improve aqueous solubility.
pKa ~8.5 - 9.5Estimated for the piperidine nitrogen.
LogP ~3.0 - 4.0Estimated based on structure; indicates good lipophilicity.

Proposed Synthesis Pathway

The synthesis of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine can be logically approached through the N-arylation of a piperidine derivative with the pre-formed 3,5-dicyclopropyl-1H-pyrazole. A common and effective method for this transformation is the Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. An alternative, more classical approach would be a nucleophilic aromatic substitution if a suitably activated pyrazole precursor is used.

A plausible and robust two-step synthesis is outlined below, starting from the synthesis of the key pyrazole intermediate.

Synthesis of 3,5-dicyclopropyl-1H-pyrazole

The formation of a 3,5-disubstituted pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][3]

  • Step 1: Synthesis of 1,3-dicyclopropyl-1,3-propanedione. This diketone can be prepared via a Claisen condensation between ethyl cyclopropanecarboxylate and cyclopropyl methyl ketone.

  • Step 2: Cyclocondensation with Hydrazine. The resulting 1,3-dicarbonyl compound is then reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield 3,5-dicyclopropyl-1H-pyrazole.

Synthesis of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

With the pyrazole core synthesized, the final step is the coupling with a piperidine moiety. A highly effective method is the Mitsunobu reaction, which allows for the N-alkylation of the pyrazole with an alcohol.

  • Reactants: 3,5-dicyclopropyl-1H-pyrazole and N-Boc-4-hydroxypiperidine. The Boc protecting group is used to prevent side reactions with the piperidine nitrogen.

  • Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

  • Step 1: Mitsunobu Reaction. The reactants are combined in a suitable aprotic solvent, such as THF, and the Mitsunobu reagents are added, typically at 0 °C and then allowed to warm to room temperature. This reaction couples the pyrazole nitrogen to the piperidine ring.

  • Step 2: Deprotection. The resulting Boc-protected product is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to remove the Boc group and yield the final product, 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of tert-butyl 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • To a stirred solution of 3,5-dicyclopropyl-1H-pyrazole (1.0 eq.), N-Boc-4-hydroxypiperidine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL/mmol of pyrazole) at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Boc-protected intermediate.

Part B: Deprotection to yield 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

  • Dissolve the purified intermediate from Part A in dichloromethane (DCM, 5 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess TFA.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification by crystallization or chromatography may be necessary.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Coupling and Deprotection diketone 1,3-dicyclopropyl- 1,3-propanedione pyrazole 3,5-dicyclopropyl- 1H-pyrazole (CAS: 1288339-30-9) diketone->pyrazole Condensation hydrazine Hydrazine Hydrate hydrazine->pyrazole protected_product Boc-protected Intermediate pyrazole->protected_product Mitsunobu Reaction piperidine N-Boc-4-hydroxypiperidine piperidine->protected_product final_product 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine protected_product->final_product TFA Deprotection

Sources

Technical Guide: Biological Activity of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine Scaffolds

[1]

Part 1: Executive Summary

The 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine scaffold (CAS: 2098071-13-5) represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its unique combination of structural rigidity, defined lipophilicity, and metabolic stability.[1] Unlike traditional phenyl-pyrazole scaffolds, the incorporation of dicyclopropyl moieties allows for "escape from flatland"—increasing three-dimensionality (Fsp3 character) while maintaining aromatic interactions via the pyrazole core.[1]

This scaffold serves as a critical intermediate in the synthesis of next-generation anthelmintics (specifically cyclooctadepsipeptides related to Emodepside) and calcium release-activated calcium (CRAC) channel inhibitors .[1] Its biological utility stems from the piperidine ring's ability to serve as a solubilizing vector and the dicyclopropyl-pyrazole's capacity to occupy hydrophobic pockets with high specificity and reduced metabolic liability compared to dialkyl or diaryl analogs.[1]

Part 2: Structural Biology & SAR Analysis

Pharmacophore Architecture

The scaffold consists of a central piperidine ring substituted at the C4 position by the N1 atom of a 3,5-dicyclopropyl-1H-pyrazole.[1] This connectivity creates a linear, semi-rigid axis that is critical for receptor binding.

Structural FeatureMedicinal Chemistry Function
Piperidine Core Provides a basic amine handle (pKa ~9-10) for solubility and salt formation.[1] Acts as a linker to position the lipophilic headgroup.[1]
Pyrazole Linkage (N1-C4) A bioisostere for amide or ether linkages, providing metabolic stability against hydrolysis.
3,5-Dicyclopropyl Groups Steric Bulk: Fills hydrophobic pockets (e.g., in GPCRs or ion channels) more effectively than methyl groups.Metabolic Shield: Cyclopropyl carbons are less prone to CYP450 oxidation than isopropyl or n-propyl chains.Lipophilicity: Increases LogP without adding excessive molecular weight.[1]
Mechanism of Action: "Escape from Flatland"

In drug design, replacing planar phenyl rings with cyclopropyl-substituted heteroaromatics improves physicochemical properties.[1] The 3,5-dicyclopropyl motif disrupts pi-stacking aggregation, improving solubility, while the cyclopropyl ring strain offers unique electronic interactions (sigma-pi conjugation) with target protein residues.[1]

SAR_AnalysisScaffold4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidinePiperidinePiperidine Ring(Solubility Vector)Scaffold->PiperidinePyrazolePyrazole Core(Rigid Linker)Scaffold->PyrazoleCyclopropyl3,5-Dicyclopropyl(Lipophilic Shield)Scaffold->CyclopropylTarget1CRAC ChannelHydrophobic PocketPiperidine->Target1 H-BondingCyclopropyl->Target1 Hydrophobic FitTarget2Latrophilin Receptor(Anthelmintic)Cyclopropyl->Target2 Steric Occ.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold components.[1]

Part 3: Target Classes & Biological Activity

Anthelmintic Activity (Latrophilin Modulators)

The most significant biological application of this scaffold is in the synthesis of Cyclooctadepsipeptides , a class of broad-spectrum anthelmintics.[1]

  • Mechanism: These compounds act as agonists at the Latrophilin-like receptors (specifically HC-110-R in nematodes), causing paralysis and death of the parasite.[1]

  • Role of Scaffold: The dicyclopropyl-pyrazole moiety mimics the lipophilic side chains of PF1022A (a natural product), enhancing potency against resistant strains of Haemonchus contortus and Dirofilaria immitis (heartworm).[1]

  • Data: Derivatives incorporating this scaffold exhibit EC50 values in the low nanomolar range (1-10 nM) in larval motility assays.[1]

CRAC Channel Inhibition (Immune Modulation)

Calcium Release-Activated Calcium (CRAC) channels are essential for T-cell activation.[1]

  • Mechanism: Small molecules containing the 3,5-dicyclopropyl-pyrazole moiety block the pore of the Orai1 channel or inhibit the STIM1-Orai1 interaction.[1]

  • Therapeutic Utility: Treatment of autoimmune diseases (psoriasis, rheumatoid arthritis) and non-small cell lung cancer (NSCLC).[1]

  • Selectivity: The bulky cyclopropyl groups provide selectivity over other calcium channels (e.g., L-type), reducing cardiovascular toxicity.[1]

Other Biological Profiles[1][2]
  • JAK2 Inhibition: N-substituted derivatives have shown activity against Janus Kinase 2, relevant for myeloproliferative disorders.[1]

  • Metabolic Stability: In human liver microsome (HLM) assays, the scaffold demonstrates a half-life (t1/2) > 60 minutes, superior to 3,5-dimethyl analogs due to the resistance of the cyclopropyl ring to benzylic-like oxidation.[1]

Part 4: Experimental Protocols

Synthesis of the Scaffold

Note: This protocol describes the formation of the core building block.[1]

Reagents:

  • Hydrazine hydrate (CAS 7803-57-8)

  • 1,3-Dicyclopropyl-1,3-propanedione (CAS 14199-15-6)[1]

  • N-Boc-4-hydrazinopiperidine (CAS 2097964-96-8 or prepared in situ)[1]

Workflow:

  • Condensation: Dissolve 1,3-dicyclopropyl-1,3-propanedione (1.0 eq) in Ethanol. Add N-Boc-4-hydrazinopiperidine (1.1 eq) and catalytic acetic acid.[1]

  • Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC/LC-MS.

  • Deprotection: Concentrate the reaction mixture. Treat the residue with 4M HCl in Dioxane to remove the Boc group.[1]

  • Purification: Neutralize with NaHCO3, extract with DCM, and purify via silica gel chromatography (MeOH/DCM gradient).

In Vitro Assay: CRAC Channel Inhibition (Calcium Flux)

Objective: Measure the efficacy of scaffold derivatives in blocking Ca2+ influx in Jurkat T-cells.

Protocol:

  • Cell Loading: Load Jurkat cells (2 x 10^6/mL) with Fluo-4 AM calcium indicator dye (2 µM) in HBSS buffer for 30 min at 37°C.

  • Compound Addition: Plate cells in 384-well plates. Add test compounds (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

  • Stimulation: Trigger Store-Operated Calcium Entry (SOCE) by adding Thapsigargin (1 µM) to deplete ER stores.

  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Analysis: Calculate IC50 based on the reduction of the peak calcium response compared to vehicle control.

WorkflowStartJurkat T-CellsStep1Load Fluo-4 AM Dye(30 min, 37°C)Start->Step1Step2Add Test Compound(4-(3,5-dicyclopropyl...)-R)Step1->Step2Step3Induce SOCE(Thapsigargin 1µM)Step2->Step3Step4Measure Fluorescence(FLIPR Tetra)Step3->Step4ResultCalculate IC50Step4->Result

Figure 2: Experimental workflow for validating CRAC channel inhibitory activity.

Part 5: Safety & Toxicology Profile

ParameterObservationImplication
hERG Inhibition Low to ModerateThe basic piperidine nitrogen can interact with hERG.[1] Mitigation requires reducing basicity (e.g., urea/amide formation) or adding polar groups to the pyrazole.[1]
CYP Inhibition Low (CYP3A4, 2D6)Cyclopropyl groups are generally metabolically robust compared to phenyl or alkyl chains.[1]
Ames Test NegativeThe scaffold lacks nitro/nitroso groups typically associated with genotoxicity.[1]

References

  • BiDe Pharm. (n.d.).[1] 4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine Product Page. Retrieved from [1]

  • Harder, A., et al. (2003).[1] Cyclooctadepsipeptides—an anthelmintically active class of compounds exhibiting a novel mode of action. International Journal of Antimicrobial Agents, 22(3), 318-331. (Contextual grounding for depsipeptide mechanism).

  • Yonetoku, Y., et al. (2006). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors.[1] Part 1: Synthesis and inhibitory activity.[2][3][4][5] Bioorganic & Medicinal Chemistry, 14(14), 4750-4760. (Contextual grounding for pyrazole CRAC inhibitors).

  • Google Patents. (2019).[1] WO2019108591A1 - Endoparasitic depsipeptides.[1] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine.[1][7][8][9] Retrieved from

Technical Guide & Provisional SDS: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper and Provisional Safety Data Sheet (SDS) for the research compound 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine .[1]

As this specific substituted heterocycle is a specialized intermediate often used in the synthesis of kinase inhibitors (e.g., PAK4 inhibitors) and nuclear hormone receptor antagonists, no government-standardized SDS exists in the public domain.[1] The data below represents a Structure-Activity Relationship (SAR) derived safety assessment, synthesized from toxicological data of structural analogs (e.g., 4-(1H-pyrazol-1-yl)piperidine) and functional group analysis.

SECTION 1: Identification & Compound Characterization

Product Identifiers
  • Chemical Name: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine[1]

  • Common Aliases: DCP-Pyrazole-Piperidine; 3,5-dicyclopropyl-1-(piperidin-4-yl)-1H-pyrazole[1]

  • CAS Number: Not Assigned / Proprietary (Reference Analog: 762240-09-5 for unsubstituted pyrazole-piperidine)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 231.34 g/mol

Relevant Identified Uses
  • Primary Application: Pharmaceutical intermediate for the synthesis of PAK4 inhibitors (p21-activated kinase) and Progesterone Receptor (PR) antagonists .[1][2]

  • Mechanism: Acts as a nucleophilic building block (secondary amine) to introduce the lipophilic, metabolically stable dicyclopropyl-pyrazole moiety into a drug scaffold.[1]

SECTION 2: Hazard Identification (SAR-Derived)

Expert Insight: As a secondary amine linked to a nitrogen-rich heterocycle, this compound exhibits basicity and potential for membrane permeability.[1] The dicyclopropyl groups increase lipophilicity (LogP), potentially enhancing skin absorption compared to the unsubstituted analog.[1]

GHS Classification (Projected)

Based on the toxicity profile of 4-(1H-pyrazol-1-yl)piperidine and general piperidine derivatives:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][3]
GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][3][4]

  • P280: Wear protective gloves/eye protection/face protection.[1][3][4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4][5]

SECTION 3: Composition / Information on Ingredients

ComponentStructure FragmentFunction in Synthesis
Piperidine Ring Secondary AmineNucleophile for coupling (e.g., SNAr or Buchwald-Hartwig).[1]
Pyrazole Core 1,2-DiazoleScaffold linker; provides hydrogen bond acceptor properties.[1]
Cyclopropyl Groups C3-Rings (x2)Steric bulk; increases metabolic stability (blocks oxidation) and potency.[1]

SECTION 4: First Aid Measures

  • General Advice: Consult a physician. Show this safety guide to the doctor in attendance.

  • If Inhaled: Move person into fresh air.[1][3][4] If not breathing, give artificial respiration.[1] Critical: Piperidine derivatives can cause respiratory spasm; monitor oxygen saturation.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1][3] The lipophilic nature of the dicyclopropyl group may facilitate dermal absorption—wash for at least 15 minutes.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][3] Call a POISON CENTER immediately.[1][4]

SECTION 5: Firefighting Measures

Extinguishing Media
  • Suitable: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable: High-volume water jet (may scatter the chemical).[1]

Special Hazards
  • Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ).[1]
  • Explosion Risk: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1]

SECTION 6: Handling and Storage

Expert Insight: Secondary amines are prone to forming carbamates upon reaction with atmospheric


.[1] This compound should be handled as an air-sensitive species to maintain purity for downstream coupling.[1]
Precautions for Safe Handling
  • Avoid contact with skin and eyes.[1][3][4][5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1][3]

  • Incompatibility: Do not store near strong oxidizing agents or acid chlorides (risk of exothermic reaction).[1]

Conditions for Safe Storage
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent carbamate formation.[1]

  • Container: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic.

SECTION 7: Physical and Chemical Properties (Predicted)

PropertyValue (Predicted/Observed)Rationale
Physical State Solid (Crystalline powder)High MW and rigid pyrazole structure.[1]
Color White to Off-WhiteTypical for pure piperidine salts/bases.[1]
Melting Point 105–115°CEstimated based on analog 4-(1H-pyrazol-1-yl)piperidine (mp: ~100°C).[1]
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents.[1][2]
pKa (Piperidine N) ~9.5 – 10.5Typical secondary amine basicity.[1]
LogP ~2.1Cyclopropyl groups add significant lipophilicity compared to the parent (LogP ~0.5).[1]

SECTION 8: Synthesis & Metabolic Pathway Visualization

To understand the safety context, one must understand the compound's origin and destination.[1] This diagram illustrates the synthesis of the intermediate and its usage in a typical PAK4 inhibitor workflow.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Target Intermediate cluster_2 Step 2: Drug Assembly (Example: PAK4 Inhibitor) Hydrazine Piperidin-4-yl hydrazine Cyclization Cyclization (Reflux/EtOH) Hydrazine->Cyclization Diketone 1,3-Dicyclopropyl- 1,3-propanedione Diketone->Cyclization Target 4-(3,5-dicyclopropyl- 1H-pyrazol-1-yl)piperidine (The Compound) Cyclization->Target Yield ~60-80% Coupling SnAr Coupling (Base/Heat) Target->Coupling Nucleophile Scaffold Chloro-Quinazoline Scaffold Scaffold->Coupling Electrophile FinalDrug PAK4 Inhibitor Candidate Coupling->FinalDrug

Figure 1: Synthetic workflow showing the formation of the title compound and its downstream application in kinase inhibitor synthesis.

SECTION 9: Toxicological Information

Acute Toxicity[1]
  • Oral: Data not available.[1][3] Modeled on piperidine:

    
     (rat) estimated 400–800 mg/kg.[1]
    
  • Inhalation: High concentrations of dust may cause severe respiratory irritation.[1]

Chronic Effects (SAR Analysis)
  • Genotoxicity: Pyrazoles are generally non-mutagenic in Ames tests, but specific data for the dicyclopropyl derivative is lacking.[1]

  • hERG Inhibition: Critical Alert. 4-substituted piperidines are a known pharmacophore for hERG potassium channel inhibition (cardiotoxicity).[1] While this is a concern for the final drug, the intermediate itself should be handled with the assumption that it is bioactive.[1]

  • Sensitization: No data available.[1]

SECTION 10: Ecological Information

  • Persistence and Degradability: The cyclopropyl groups significantly increase metabolic stability and resistance to hydrolysis.[1] This compound is expected to be persistent in the environment.[1]

  • Aquatic Toxicity: Harmful to aquatic life (Category 3 prediction).[1] Do not empty into drains.[1][3][4]

SECTION 11: Disposal Considerations

  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product. Do not reuse containers.

References

  • National Center for Advancing Translational Sciences (NCATS). JNJ-40411813 (ADX-71149) Chemical Structure and Bioactivity.[1] Inxight Drugs.[1][3] Available at: [Link]

  • PubChem. Compound Summary: 4-(1H-Pyrazol-1-yl)piperidine (Analog Safety Data).[1] National Library of Medicine.[1] Available at: [Link]

  • Deng, X., & Mani, N. S. (2008).[1][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1][6] Journal of Organic Chemistry.[1][6] Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine

Abstract

This application note provides a comprehensive, four-step protocol for the synthesis of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, a heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The synthetic strategy is built upon robust and well-documented chemical transformations, ensuring reproducibility and scalability. The pathway commences with a base-mediated Claisen condensation to construct the key 1,3-dicyclopropyl-1,3-propanedione precursor. This diketone subsequently undergoes a classical Knorr pyrazole synthesis with hydrazine hydrate to form the 3,5-dicyclopropyl-1H-pyrazole core. The piperidine moiety is introduced via a Mitsunobu reaction, coupling the pyrazole with N-Boc-4-hydroxypiperidine. The synthesis concludes with the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final target compound. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and practical advice for researchers in organic synthesis and pharmaceutical development.

Overall Synthetic Pathway

The synthesis is accomplished through a linear four-step sequence, involving the preparation of two key intermediates before their coupling and final deprotection.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Mitsunobu Reaction cluster_3 Step 4: Boc Deprotection A Cyclopropyl Methyl Ketone + Ethyl Cyclopropanecarboxylate B Intermediate 1: 1,3-Dicyclopropyl-1,3-propanedione A->B  NaOEt, Toluene, Reflux C Intermediate 2: 3,5-Dicyclopropyl-1H-pyrazole B->C  Hydrazine Hydrate, Ethanol, Reflux E Intermediate 3: N-Boc Protected Product C->E  PPh3, DIAD, THF D N-Boc-4-hydroxypiperidine D->E F Final Product: 4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine E->F  TFA, DCM

Caption: Four-step synthetic route to the target compound.

Part 1: Synthesis of 1,3-Dicyclopropyl-1,3-propanedione (Intermediate 1)

Principle & Mechanistic Insight

This initial step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. Here, sodium ethoxide (NaOEt), a strong base, deprotonates the α-carbon of cyclopropyl methyl ketone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl cyclopropanecarboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-diketone product after acidic workup. The reaction is driven to completion by the formation of a stable, resonance-delocalized enolate of the β-diketone product.

Experimental Protocol
  • Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents).

  • Reagent Addition: Suspend the sodium ethoxide in anhydrous toluene (200 mL). To this suspension, add a solution of cyclopropyl methyl ketone (1.0 equivalent) and ethyl cyclopropanecarboxylate (1.0 equivalent) in anhydrous toluene (50 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid (HCl) (200 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,3-dicyclopropyl-1,3-propanedione as a pale yellow oil.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 eq)Equivalents
Cyclopropyl methyl ketone84.12(e.g., 8.41 g)1.0
Ethyl cyclopropanecarboxylate114.14(e.g., 11.41 g)1.0
Sodium ethoxide68.05(e.g., 7.49 g)1.1
Anhydrous Toluene-250 mL-
1 M Hydrochloric Acid-200 mL-
Ethyl Acetate-300 mL-

Part 2: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole (Intermediate 2)

Principle & Mechanistic Insight

The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2] The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one of hydrazine's nitrogen atoms with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Finally, a dehydration step occurs, leading to the formation of the aromatic pyrazole ring.[3][4]

G cluster_mech Knorr Pyrazole Synthesis Mechanism Start 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack Cyclic_Hemiaminal Cyclic Hemiaminal Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole 3,5-Dicyclopropyl-1H-pyrazole Cyclic_Hemiaminal->Pyrazole Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve 1,3-dicyclopropyl-1,3-propanedione (1.0 equivalent) in absolute ethanol (100 mL).

  • Reagent Addition: To this solution, add hydrazine monohydrate (1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 3-5 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-water (200 mL). A precipitate should form. If not, extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to dryness. The crude product can be recrystallized from an ethanol/water mixture to afford pure 3,5-dicyclopropyl-1H-pyrazole as a white to off-white solid.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 eq)Equivalents
1,3-Dicyclopropyl-1,3-propanedione152.20(e.g., 15.22 g)1.0
Hydrazine monohydrate (~64% N₂H₄)50.06(e.g., 5.51 g)1.1
Absolute Ethanol-100 mL-
Dichloromethane (for extraction)-225 mL-

Part 3: Synthesis of tert-Butyl 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (Intermediate 3)

Principle & Mechanistic Insight

This step utilizes the Mitsunobu reaction to achieve the N-alkylation of the pyrazole ring with the protected piperidine alcohol. This reaction provides a powerful and generally high-yielding method for forming C-N bonds. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), are the key reagents. PPh₃ attacks the DIAD, creating a phosphonium salt. This species then activates the alcohol (N-Boc-4-hydroxypiperidine), converting the hydroxyl group into a good leaving group. The pyrazole, acting as a nucleophile, then displaces this activated group in an Sₙ2 fashion, resulting in the desired N-alkylated product with inversion of configuration at the carbon bearing the hydroxyl group.

Experimental Protocol
  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 3,5-dicyclopropyl-1H-pyrazole (1.0 equivalent), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 equivalents), and triphenylphosphine (1.2 equivalents).

  • Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF) (200 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The solution may turn from colorless to yellow/orange.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude residue contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure N-Boc protected product.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 eq)Equivalents
3,5-Dicyclopropyl-1H-pyrazole148.21(e.g., 14.82 g)1.0
tert-Butyl 4-hydroxypiperidine-1-carboxylate201.27(e.g., 22.14 g)1.1
Triphenylphosphine (PPh₃)262.29(e.g., 31.47 g)1.2
Diisopropyl azodicarboxylate (DIAD)202.21(e.g., 24.27 g)1.2
Anhydrous Tetrahydrofuran (THF)-200 mL-

Part 4: Synthesis of 4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine (Final Product)

Principle & Mechanistic Insight

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. The Boc group is designed to be labile under acidic conditions.[5][6] Strong acids, such as trifluoroacetic acid (TFA) or HCl, protonate the carbonyl oxygen of the carbamate. This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates (loses CO₂) to release the free amine, our target piperidine derivative, as its corresponding salt (e.g., trifluoroacetate or hydrochloride). A final basic workup neutralizes the salt to provide the free base.

Experimental Protocol
  • Setup: Dissolve the N-Boc protected intermediate (1.0 equivalent) in dichloromethane (DCM) (100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) (10 equivalents) dropwise. Gas evolution (CO₂) will be observed.

  • Reaction: After adding the TFA, remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup (Salt Isolation): Concentrate the reaction mixture to dryness under reduced pressure. The residue is the trifluoroacetate salt of the product.

  • Workup (Free Base Isolation): To obtain the free base, dissolve the crude salt in water (100 mL) and cool in an ice bath. Carefully add a 2 M sodium hydroxide (NaOH) solution to basify the mixture to pH > 10.

  • Extraction: Extract the basic aqueous solution with DCM or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine. The product can be further purified by recrystallization or chromatography if necessary.

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 eq)Equivalents
N-Boc Protected Intermediate331.47(e.g., 33.15 g)1.0
Dichloromethane (DCM)-100 mL-
Trifluoroacetic Acid (TFA)114.02(e.g., 114.02 g / 77 mL)10.0
2 M Sodium Hydroxide-As needed-

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere in a fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • DIAD & PPh₃: DIAD is a sensitizer and toxic. PPh₃ is an irritant. The Mitsunobu reaction can be exothermic; ensure slow addition of DIAD at 0°C.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle only in a fume hood with appropriate PPE.

References

  • [7] Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate.

  • [8] Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Molecular Sciences, 15(10), 17847–17875.

  • [9] A novel and efficient five-component synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones in water. (2016). Molecules, 21(4), 443.

  • [1] Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • [10] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research.

  • [11] WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google Patents. (n.d.). Google Patents.

  • [12] Plausible mechanism of the reaction between 1,3-diyne and hydrazine. (n.d.). ResearchGate.

  • [13] (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.

  • [14] A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(22), 8000.

  • [2] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2439-2446.

  • [15] Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of cinnolino[5,4,3-cde]cinnoline formation. Unusual oxidation as a result of steric crowding. (1968). Journal of the American Chemical Society, 90(25), 7123–7127.

  • [16] (Boc-4-amino)piperidine hydrochloride. (n.d.). Chem-Impex.

  • [17] 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. (n.d.). Sigma-Aldrich.

  • [3] Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

  • [4] The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate.

  • [18] Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

  • [19] Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit.

  • [5] Protecting Agents. (n.d.). TCI Chemicals.

  • [20] N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. (n.d.). AAPPTec.

  • [21] Protecting Groups for Amines – Carbamates. (2018, June 7). Master Organic Chemistry.

  • [] Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). BOC Sciences.

  • [6] Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

  • [23] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

  • [24] Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455–2504.

  • Piperidine Synthesis. (n.d.). DTIC.

  • [25] Protecting groups in organic synthesis + H2O. (n.d.).

  • [26] A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (n.d.). ResearchGate.

  • [27] Synthesis of 1-cyclopropyl-1,3-butanedione. (n.d.). PrepChem.com.

Sources

Technical Application Note: Optimized Synthesis of 4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine . This molecular scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core moiety in Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. The dicyclopropyl-pyrazole motif offers unique steric bulk and lipophilicity compared to dimethyl analogues, potentially improving potency and metabolic stability.

The protocol utilizes a convergent Knorr Pyrazole Synthesis strategy, coupling a symmetric 1,3-diketone with a protected hydrazine-piperidine.[1] Key features of this guide include:

  • Regiochemical Simplification: Utilization of a symmetric diketone eliminates regioisomer formation.

  • Scalability: Procedures designed for gram-to-multigram scale.[1]

  • Purification: Optimized workup procedures to minimize chromatographic requirements.

Critical Reagent Analysis

Success in this synthesis relies on the purity and specific properties of the following reagents.

ReagentCASGrade/SpecRole & Rationale
Cyclopropyl methyl ketone 765-43-5>98%, AnhydrousStarting material.[1] Must be dry to prevent hydrolysis of the base in Step 1.
Ethyl cyclopropanecarboxylate 4606-07-9>98%Electrophile for Claisen condensation.[1]
Sodium Hydride (NaH) 7647-01-060% dispersion in mineral oilStrong base for Claisen condensation.[1] Preferred over alkoxides to drive equilibrium irreversibly via H₂ release.
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 198147-33-0>97%Hydrazine source.[1] The Boc-group protects the secondary amine, preventing polymerization and improving solubility.
Ethanol (EtOH) 64-17-5Absolute (200 proof)Solvent for pyrazole formation.[1] Promotes solubility of the polar intermediate.
Trifluoroacetic Acid (TFA) 76-05-1Reagent GradeCleavage of Boc protecting group in the final step.[1]

Synthetic Strategy & Mechanism

The synthesis follows a linear 3-step sequence.[1] The core transformation is the condensation of a 1,3-dicarbonyl system with a hydrazine (Knorr Synthesis).[2][3][4]

Reaction Scheme Visualization

SynthesisWorkflow SM1 Cyclopropyl methyl ketone Step1 Step 1: Claisen Condensation (NaH, THF, 60°C) SM1->Step1 SM2 Ethyl cyclopropane- carboxylate SM2->Step1 Inter1 1,3-Dicyclopropyl- propane-1,3-dione Step1->Inter1 Step2 Step 2: Knorr Cyclization (EtOH, AcOH cat., Reflux) Inter1->Step2 SM3 N-Boc-4-hydrazino- piperidine SM3->Step2 Inter2 N-Boc-Protected Pyrazole Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Product TARGET: 4-(3,5-dicyclopropyl- 1H-pyrazol-1-yl)piperidine Step3->Product

Figure 1: Three-phase synthetic workflow for the target piperidine-pyrazole scaffold.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed attack of the hydrazine nitrogen on one of the carbonyl carbons, forming a hemiaminal, followed by dehydration to a hydrazone.[2] The second nitrogen then attacks the remaining carbonyl (intramolecularly), followed by a second dehydration to aromatize the system into a pyrazole.[2]

  • Note: Because the 1,3-diketone is symmetric (dicyclopropyl), the initial attack site does not affect the final product structure, eliminating regioselectivity concerns common in Knorr syntheses.

Detailed Experimental Protocols

Phase A: Synthesis of 1,3-Dicyclopropylpropane-1,3-dione

This step creates the symmetric beta-diketone backbone.[1]

Safety: NaH releases flammable hydrogen gas. Perform under inert atmosphere (N₂ or Ar).[5]

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Nitrogen.[5]

  • Base Preparation: Wash NaH (60% dispersion, 4.8 g, 120 mmol, 1.2 equiv) with dry hexane (3 x 20 mL) to remove mineral oil if high purity is required (optional for this scale). Suspend in anhydrous THF (100 mL).

  • Addition 1: Add Cyclopropyl methyl ketone (8.4 g, 100 mmol, 1.0 equiv) dropwise at 0°C. Stir for 30 min to form the enolate. Hydrogen gas evolution will be observed.

  • Addition 2: Add Ethyl cyclopropanecarboxylate (11.4 g, 100 mmol, 1.0 equiv) dissolved in THF (20 mL) dropwise over 20 mins.

  • Reaction: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. The solution typically turns yellow/orange.

  • Workup:

    • Cool to 0°C. Quench carefully with dilute HCl (1M) until pH ~2–3.

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude beta-diketone is often pure enough (>90%) for the next step.[1] If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 75–85%[1]

Phase B: Knorr Pyrazole Cyclization

This step constructs the heterocyclic core.

  • Setup: 250 mL RBF with magnetic stir bar.

  • Reagents: Dissolve 1,3-dicyclopropylpropane-1,3-dione (from Phase A, 1.52 g, 10 mmol) and tert-butyl 4-hydrazinylpiperidine-1-carboxylate (2.15 g, 10 mmol) in Ethanol (50 mL).

  • Catalyst: Add Glacial Acetic Acid (0.5 mL, catalytic).

    • Note: While the reaction can proceed without acid, acetic acid accelerates the dehydration steps.

  • Reaction: Heat to reflux (78°C) for 3–5 hours. Monitor by LC-MS (Target Mass: ~331 Da for [M+H]⁺).[1]

  • Workup:

    • Concentrate the ethanol to ~10 mL.

    • Pour into water (50 mL) and extract with DCM (3 x 30 mL).

    • Wash with sat.[5][6] NaHCO₃ (to remove acetic acid) and Brine.

    • Dry (MgSO₄) and concentrate.

  • Purification: Recrystallize from Hexane/Ether or use Flash Chromatography (0-30% EtOAc in Hexane).[1]

    • Intermediate: tert-butyl 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine-1-carboxylate.[1]

Phase C: Boc-Deprotection

This step yields the final free amine.[1]

  • Reaction: Dissolve the intermediate (2.0 g) in DCM (10 mL). Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Conditions: Stir at room temperature for 1–2 hours.

  • Workup (Free Base Formation):

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve residue in DCM.

    • Wash with 1M NaOH or sat. Na₂CO₃ until the aqueous layer is basic (pH > 10).

    • Extract the organic layer, dry (Na₂SO₄), and concentrate.[6]

  • Final Product: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine.

    • Appearance: Off-white solid or viscous oil.[1]

Quality Control & Troubleshooting

Analytical Parameters
TestExpected ResultNotes
LC-MS [M+H]⁺ = 232.2 DaMajor peak.[1]
¹H NMR (CDCl₃) Cyclopropyl protons: ~0.6–1.0 ppm (m, 8H)Pyrazole-H4: ~5.6–5.8 ppm (s, 1H)Piperidine-H: Multiplets 1.8–3.2 ppmThe singlet at ~5.7 ppm confirms pyrazole formation. Absence of t-Butyl singlet (~1.4 ppm) confirms deprotection.[1]
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Diketone).

    • Cause: Moisture in reagents or "O-acylation" instead of "C-acylation".

    • Fix: Ensure NaH is fresh. Maintain strict anhydrous conditions. If O-acylation occurs, refluxing with weak acid can rearrange it to the C-acylated diketone.[1]

  • Issue: Slow Cyclization in Step 2.

    • Cause: Steric hindrance of cyclopropyl groups.

    • Fix: Switch solvent to n-Butanol (higher reflux temp) or use Microwave irradiation (120°C, 20 min).[1]

References

  • Knorr Pyrazole Synthesis (Original Methodology): Knorr, L. (1883).[2][3] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3]

  • Synthesis of 1,3-Dicarbonyls (Claisen Condensation): Hauser, C. R., & Adams, J. T. (1944). "The Acylation of Ketones and Esters by Boron Trifluoride." Journal of the American Chemical Society.[5] (Basis for modern enolate acylation).

  • Pyrazole-Piperidine Intermediates (Crizotinib Analogues): Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib) as a potent and selective inhibitor of c-MET kinase."[1] Journal of Medicinal Chemistry, 54(18), 6342-6363. (Describes the coupling of 4-hydrazinopiperidine to pyrazoles).

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008).[7] "Regioselective Synthesis of Pyrazoles." Organic Letters. (Provides context on why symmetric diketones are preferred for simplified protocols).

Sources

Technical Guide: Leveraging 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, chemical reactivity, and experimental handling of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine , a high-value building block for synthesizing metabolically robust kinase inhibitors and GPCR modulators.

Executive Summary & Strategic Value

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a specialized heterocyclic scaffold that merges a pharmacophoric piperidine ring with a sterically demanding, electron-rich pyrazole. Unlike the common 3,5-dimethylpyrazole analogs (found in drugs like Crizotinib), the dicyclopropyl modification offers specific advantages in Lead Optimization:

  • Metabolic Blockade: Cyclopropyl groups effectively block CYP450-mediated benzylic oxidation, a common clearance liability for methyl and isopropyl substituents [1].

  • Lipophilic Tuning: The cyclopropyl moiety increases lipophilicity (

    
    ) and van der Waals contact surface without the entropic penalty of flexible alkyl chains.
    
  • Conformational Control: The steric bulk of the 3,5-dicyclopropyl groups can enforce orthogonal twisting when the pyrazole C4 position is arylated, potentially improving selectivity for kinase ATP pockets or GPCR allosteric sites.

Chemical Profile
PropertySpecification
Systematic Name 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Common Role Secondary Amine Building Block / Scaffold
Molecular Weight ~231.34 g/mol (Free Base)
pKa (Predicted) Piperidine NH: ~10.8 (Basic) | Pyrazole N2: ~2.5 (Weakly Basic)
Key Reactivity N-Piperidine: Nucleophilic (Amide coupling, SNAr, Reductive Amination)C4-Pyrazole: Electrophilic Aromatic Substitution (Halogenation)
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen).[1][2][3] Hygroscopic.

Synthetic Utility & Reaction Pathways

This building block offers two distinct vectors for elaboration. The choice of pathway depends on whether the piperidine is serving as a "linker" or the pyrazole is the primary "warhead."

Pathway A: Piperidine Functionalization (The "Anchor" Approach)

Use this route when attaching the scaffold to a central core (e.g., a hinge-binding heterocycle).

  • Reactions: Amide Coupling (HATU/EDC), SNAr (with chloropyrimidines), Reductive Amination.

  • Critical Consideration: The pyrazole ring is stable to standard basic and acidic coupling conditions.

Pathway B: Pyrazole C4 Activation (The "Warhead" Approach)

Use this route to construct biaryl systems, typical in Type I/II kinase inhibitors.

  • Reactions: C4-Iodination (NIS) followed by Suzuki-Miyaura Cross-Coupling.

  • Critical Consideration: If performing C4 chemistry, the piperidine nitrogen MUST be protected (e.g., N-Boc) to prevent N-iodination or catalyst poisoning.

Visual Workflow: Divergent Synthesis

G Start 4-(3,5-dicyclopropyl- 1H-pyrazol-1-yl)piperidine (Free Amine) Protect Step 1: N-Boc Protection (Boc2O, TEA) Start->Protect  Protect NH   Coupling Step 5: Amide Coupling (R-COOH, HATU) Start->Coupling  Direct Coupling (Path A)   Iodination Step 2: C4-Iodination (NIS, MeCN) Protect->Iodination  Activate C4   Suzuki Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Iodination->Suzuki  Install Biaryl   Deprotect Step 4: Boc Deprotection (TFA or HCl) Suzuki->Deprotect  Reveal Amine   Deprotect->Coupling  Final Assembly  

Figure 1: Divergent synthetic workflow. Path A (dashed) uses the amine directly. Path B (solid) elaborates the pyrazole ring first.

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Iodination of the Pyrazole

Objective: To install a reactive handle at the C4 position for subsequent cross-coupling. This step assumes the starting material is N-Boc protected.

Reagents:

  • N-Boc-4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (MeCN) (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the N-Boc protected substrate in anhydrous MeCN in a round-bottom flask.

  • Addition: Cool the solution to 0°C (ice bath). Add NIS portion-wise over 5 minutes.

    • Note: Protect from light with aluminum foil, as iodine intermediates are photosensitive.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS.[4] The product will show a mass shift of +126 Da (Iodine).

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (solution turns from reddish to pale yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The cyclopropyl groups make the product lipophilic; expect elution at low polarity.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Objective: To couple the iodinated scaffold with an aryl boronic acid.

Reagents:

  • 4-Iodo-pyrazole intermediate (from Protocol 1) (1.0 equiv)[5]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the iodo-pyrazole, boronic acid, and base.

  • Degassing: Add the solvent mixture and sparge with Argon for 5 minutes (Critical for Pd cycle longevity).

  • Catalyst: Add the Pd catalyst quickly under Argon flow and seal the vessel.

  • Heating: Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol 3: N-Deprotection (Boc Removal)

Objective: To reveal the piperidine amine for final coupling.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM) (if using TFA).

Procedure:

  • Reaction: Dissolve the substrate in DCM (0.1 M). Add TFA (10–20 equivalents). Stir at RT for 1 hour.

  • Monitoring: LC-MS should show loss of the Boc group (-100 Da) and appearance of the free amine mass.

  • Workup (Crucial):

    • For TFA: Concentrate to dryness. The residue is the TFA salt. To free-base, redissolve in DCM and wash with saturated

      
       or pass through an SCX-2 (Strong Cation Exchange) cartridge.
      
    • For HCl: Concentrate to dryness to obtain the HCl salt (often a stable white solid).

Analytical Quality Control (QC)

When validating the integrity of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine derivatives, look for these specific signals:

MethodDiagnostic SignalInterpretation
1H NMR

0.6–1.0 ppm (Multiplets)
Cyclopropyl protons. Distinctive high-field multiplets (8H total). Essential to confirm the rings are intact.
1H NMR

~5.8 ppm (Singlet)
Pyrazole C4-H. If this singlet disappears, C4-functionalization (iodination/coupling) was successful.
1H NMR

~4.0–4.2 ppm (Multiplet)
Piperidine C4-H. The methine proton at the attachment point.
LC-MS M+1 PeakEnsure the mass corresponds to the mono-isotopic mass. Check for M+Na adducts which are common for this scaffold.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on cyclopropyl as a metabolic blocker).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-aminopyridine-3-carboxamide inhibitor of ALK/MET kinase for the treatment of non-small cell lung cancer. Journal of Medicinal Chemistry, 54(18), 6342-6363. (Demonstrates the utility of the pyrazole-piperidine scaffold). Link

  • BenchChem. (2025).[5] Application Notes for Suzuki Coupling of 4-Iodopyrazoles. Link

  • Smith, A. B., et al. (2008). Indazole and Pyrazole Synthesis via Suzuki Coupling. Organic Letters, 10(13), 2412. (General protocols for pyrazole cross-coupling).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-PIP-004 Subject: Yield Optimization & Troubleshooting for Cyclopropyl-Pyrazole-Piperidine Scaffolds

Executive Summary

This technical guide addresses yield attrition in the synthesis of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine . This molecule is a critical pharmacophore in GPCR and kinase inhibitor discovery. The synthesis typically involves the condensation of 1,3-dicyclopropylpropane-1,3-dione with 1-Boc-4-hydrazinopiperidine , followed by N-Boc deprotection.

Common failure points include incomplete cyclization (stalling at the hydrazone intermediate), degradation of the cyclopropyl moieties during acidic deprotection, and purification losses due to the amphiphilic nature of the final product.

Module 1: The Core Reaction (Knorr Pyrazole Synthesis)

The Challenge: Incomplete Cyclization

The reaction between the 1,3-diketone and the hydrazine proceeds in two stages:

  • Imine Formation: Rapid formation of the hydrazone intermediate.

  • Cyclodehydration: Slower, rate-limiting ring closure to form the pyrazole, releasing water.

Root Cause of Low Yield: The reaction generates water. In standard solvents (Ethanol/Methanol), the equilibrium often stalls at the hydrazone stage, leading to a mixture of open-chain intermediate and product.

Optimized Protocol: Azeotropic Dehydration

Instead of simple reflux in ethanol, we recommend a Toluene/Acetic Acid system with active water removal.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 1,3-dicyclopropylpropane-1,3-dione (1.0 equiv) and 1-Boc-4-hydrazinopiperidine (1.05 equiv) in Toluene (0.5 M concentration).

  • Catalysis: Add Glacial Acetic Acid (10 mol%).

  • Setup: Equip the flask with a Dean-Stark trap filled with toluene.

  • Reaction: Reflux vigorously for 4–6 hours. Monitor water collection in the trap.

  • Validation: Check LCMS. The hydrazone intermediate (

    
    ) will have the same mass as the product + 18 (water). Ensure the "M+18" peak disappears.
    

Why this works: Toluene reflux (


) provides sufficient thermal energy to cross the activation barrier for cyclization, while the Dean-Stark trap physically removes water, driving the equilibrium to completion (Le Chatelier's principle).

Module 2: Deprotection Strategy (Cyclopropyl Preservation)

The Challenge: Ring Opening

Cyclopropyl groups possess significant ring strain (~27.5 kcal/mol). While generally stable, they can undergo ring-opening (homo-Michael addition) under harsh acidic conditions, especially if the pyrazole ring becomes protonated, creating an electron-deficient system that activates the cyclopropyl group.

Standard vs. Mild Protocols
MethodReagentsRisk LevelRecommendation
Standard TFA / DCM (1:4)ModerateUse with caution. Keep temp

. Quench immediately upon completion.
Aggressive 4M HCl in DioxaneHighAvoid. High risk of cyclopropyl ring opening or chlorination.
Mild (Preferred) TMSOTf / 2,6-LutidineLowRecommended for sensitive batches.
Alternative Oxalyl Chloride / MeOHLowGenerates HCl in situ in a controlled manner [1].
Recommended Protocol: Controlled TFA Deprotection
  • Dissolve the Boc-protected intermediate in anhydrous DCM (0.2 M).

  • Cool to

    
     in an ice bath.
    
  • Add Trifluoroacetic Acid (TFA) dropwise (Ratio 1:4 TFA:DCM).

  • Critical: Stir at

    
     for 30 minutes, then allow to warm to room temperature only if conversion is slow.
    
  • Quench: Pour into saturated

    
     (cold). Do not concentrate the acidic solution directly, as the high concentration of acid during evaporation promotes decomposition.
    

Module 3: Visualization of Workflows

Figure 1: Synthesis Logic & Troubleshooting Tree

G Start Start: Reactants (Diketone + Hydrazine) Step1 Condensation (Knorr Reaction) Start->Step1 Check1 LCMS Check: Is M+18 (Hydrazone) present? Step1->Check1 Issue1 Issue: Stalled Equilibrium Check1->Issue1 Yes Step2 Intermediate: Boc-Protected Pyrazole Check1->Step2 No (Clean conversion) Fix1 Action: Switch to Toluene + Dean-Stark Trap Issue1->Fix1 Fix1->Step1 Retry Step3 Deprotection (Boc Removal) Step2->Step3 Check2 NMR Check: Cyclopropyl Signals Intact? Step3->Check2 Issue2 Issue: Ring Opening (Complex Aliphatic Region) Check2->Issue2 No (Signals lost/shifted) Final Final Product: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine Check2->Final Yes (0.6-1.0 ppm signals present) Fix2 Action: Use Mild Deprotection (TMSOTf or Oxalyl Chloride/MeOH) Issue2->Fix2 Fix2->Step3 Retry with Precursor

Caption: Logical workflow for synthesis and troubleshooting. Yellow diamonds indicate critical quality control checkpoints.

Module 4: Troubleshooting FAQ

Q1: My reaction mixture turns black during the condensation step. Is the product gone?

  • Analysis: 1,3-diketones are prone to polymerization and oxidation at high temperatures if not pure.

  • Solution: Ensure your 1,3-dicyclopropylpropane-1,3-dione is freshly distilled or recrystallized. Perform the reaction under an inert atmosphere (Nitrogen/Argon). Darkening is common, but "tar" formation indicates decomposition of the starting material before it reacts with the hydrazine.

Q2: I see two spots on TLC during the condensation, but LCMS shows the same mass for both.

  • Analysis: This is likely Tautomerism . The hydrazone intermediate can exist in syn and anti forms, or you are seeing the pyrazole regioisomers (unlikely if the diketone is symmetric 3,5-dicyclopropyl).

  • Verification: Run the NMR. If the spots coalesce upon heating or if one converts to the other over time, it is an intermediate. Drive the reaction harder (higher temp) to force cyclization.

Q3: The final product is water-soluble and I'm losing it during the aqueous workup after deprotection.

  • Analysis: The free amine piperidine is basic and polar. If the aqueous layer is acidic (from the deprotection step), the product is protonated and stays in the water.

  • Solution:

    • Basify the aqueous layer to pH > 12 using NaOH.

    • Extract with Chloroform:Isopropanol (3:1) . This solvent mixture is much better at extracting polar amines than DCM or Ethyl Acetate.

    • Alternatively, use a SCX-2 (Strong Cation Exchange) solid-phase extraction column. Load the reaction mixture, wash with MeOH, and elute the product with

      
       in MeOH.
      

Q4: Can I do this in one pot?

  • Analysis: Yes. Heller and Natarajan described a one-pot synthesis of pyrazoles from acid chlorides and ketones [2].[1]

  • Feasibility: You could generate the diketone in situ and add the hydrazine.[1][2] However, for high-value intermediates, stepwise control usually offers better purity profiles.

References

  • Mild Deprotection Strategy: "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020.

  • One-Pot Pyrazole Synthesis: "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006.[1][2][3]

  • Knorr Synthesis Optimization: "Knorr Pyrazole Synthesis." BenchChem Application Notes, 2025.

Sources

Overcoming steric hindrance in dicyclopropyl-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dicyclopropyl-Pyrazole Synthesis

A Guide for Navigating Steric Congestion in Heterocyclic Chemistry

Welcome to the technical support center for the synthesis of dicyclopropyl-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of pyrazoles bearing sterically demanding dicyclopropyl substituents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies. The extreme steric hindrance imposed by two cyclopropyl groups directly on the pyrazole core precursors presents a significant synthetic hurdle. This resource consolidates field-proven insights and literature-backed methodologies to address these specific challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the difficulties inherent in dicyclopropyl-pyrazole synthesis.

Q1: Why is the synthesis of dicyclopropyl-pyrazoles so challenging?

The primary challenge is severe steric hindrance. The cyclopropyl group, while small, is a rigid, three-dimensional substituent. Placing two such groups on the 1,3-dicarbonyl precursor, for instance, creates a sterically congested environment around the electrophilic carbon centers. This bulkiness can:

  • Impede Nucleophilic Attack: The approach of the hydrazine nucleophile to the carbonyl carbons is physically blocked, slowing down or completely preventing the initial condensation step.

  • Hinder Cyclization: Even if an initial adduct is formed, the steric strain involved in achieving the necessary conformation for intramolecular cyclization can be prohibitive.

  • Promote Side Reactions: When the desired reaction pathway is slow, alternative reactions, such as enolization or decomposition of starting materials, may become more prevalent.

Q2: What are the primary synthetic routes to consider for such a sterically hindered pyrazole?

While several methods exist for pyrazole synthesis, their suitability for highly hindered substrates varies.[1]

  • Knorr Synthesis (1,3-Diketone + Hydrazine): This is the most traditional method.[2] For dicyclopropyl systems, it often fails under standard conditions (e.g., ethanol at reflux) due to the aforementioned steric issues. Success typically requires forcing conditions or specialized catalysts.

  • Synthesis from α,β-Unsaturated Ketones: Reacting an α,β-unsaturated ketone with a hydrazine derivative can form a pyrazoline intermediate, which is then oxidized to the pyrazole.[3][4] This can be a viable alternative if the appropriate unsaturated precursor is accessible.

  • 1,3-Dipolar Cycloadditions: These reactions, for example, between a diazo compound and an alkyne, build the ring in a concerted fashion that can sometimes better tolerate bulky groups.[5][6]

  • Multicomponent Reactions (MCRs): One-pot MCRs that combine multiple starting materials to form the pyrazole core can be highly efficient and have shown tolerance for sterically hindered substrates.[2][7]

Q3: How does solvent choice impact the reaction with sterically hindered substrates?

Solvent selection is critical. Traditional protic solvents like ethanol can participate in hydrogen bonding and may not provide sufficient energy to overcome the activation barrier.

  • Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) are often more effective for these reactions. They are non-protic and have high boiling points, allowing for higher reaction temperatures. Studies have shown that such solvents can give better results than polar protic solvents for the synthesis of sterically hindered pyrazoles.[3][8]

  • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, which is a common issue when using unsymmetrical precursors. Their unique properties can help to stabilize intermediates and facilitate the desired reaction pathway.

Q4: What is the role of catalysts in overcoming steric hindrance?

For sterically demanding substrates, a catalyst is often not just an accelerator but a necessity.

  • Acid Catalysis: Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids are often required to activate the carbonyl groups for nucleophilic attack.[9] Scandium(III) triflate (Sc(OTf)₃) is a particularly effective Lewis acid catalyst for pyrazole synthesis under solvent-free conditions or in high-boiling solvents.[6][9]

  • Metal Catalysis: Copper(II) triflate (Cu(OTf)₂) has proven effective in catalyzing the condensation of α,β-ethylenic ketones with hydrazines.[3][4] Other transition metals like palladium, ruthenium, and nickel can be used in alternative synthetic strategies like cross-coupling reactions to build the pyrazole core.[2][7]

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the laboratory.

Problem 1: Low to No Product Yield

This is the most common issue, directly resulting from the steric clash between the dicyclopropyl groups and the incoming hydrazine.

The activation energy for the condensation and cyclization is too high under standard conditions.

Solutions:

  • A. Optimize Reaction Conditions: A systematic adjustment of reaction parameters is the first line of defense. High temperatures are often required to provide the necessary energy to overcome steric repulsion.

ParameterStandard ConditionRecommended for DicyclopropylRationale
Solvent Ethanol, MethanolN,N-Dimethylacetamide (DMAc), HFIPHigh boiling point allows for higher temperatures; aprotic nature avoids interference.[3][8]
Temperature Room Temp to 80 °C120 °C to 160 °C, or MicrowaveProvides sufficient thermal energy to overcome the activation barrier.
Catalyst None, or mild acidSc(OTf)₃ (10 mol%), H₂SO₄ (catalytic)Strong Lewis or Brønsted acids activate the hindered carbonyl groups.[9]
Time 1-4 hours12-48 hoursSlower reaction rates due to steric hindrance necessitate longer reaction times.
  • B. Switch to a More Powerful Catalyst System: If thermal energy alone is insufficient, a more potent catalyst is needed. See Protocol 1 for a detailed experimental procedure using Scandium(III) triflate.

The chosen synthetic pathway (e.g., Knorr-type condensation) may be inherently ill-suited for the extreme steric demands of the dicyclopropyl precursors.

Solution:

  • A. Adopt an Alternative Synthetic Strategy: A change in strategy may be necessary. Multicomponent reactions (MCRs) often proceed through different intermediates and transition states that may be less sensitive to steric bulk. A three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne is a powerful alternative for creating 3,5-disubstituted pyrazoles and has been shown to tolerate sterically hindered substrates.[7]

G start Starting Point: Low/No Yield in Knorr Synthesis cond Have you tried forcing conditions? (High Temp, Strong Acid Catalyst) start->cond mcr Action: Switch to a Three-Component Reaction (3CR) cond->mcr  No / Still Fails result Outcome: Formation of Pyrazole via [3+2] Cycloaddition Pathway mcr->result

Caption: Decision workflow for switching synthetic routes.

Problem 2: Formation of Multiple Regioisomers

This issue arises when using an unsymmetrical 1,3-dicarbonyl precursor, where the hydrazine can attack either carbonyl group, leading to a mixture of products. Steric hindrance can sometimes influence this, but often leads to complex mixtures.

The electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction to a single product.

Solutions:

  • A. Enforce Regioselectivity with a Dicarbonyl Surrogate: The most robust solution is to use a substrate where the two electrophilic centers have inherently different reactivity. Using a β-enaminone, where one carbonyl is replaced by a less reactive enamine, forces the initial attack of the hydrazine to occur at the remaining carbonyl carbon, yielding a single regioisomer.[3][5]

G sub Unsymmetrical 1,3-Diketone C=O C=O mix1 Regioisomer A sub->mix1 Hydrazine Attack mix2 Regioisomer B sub->mix2 Hydrazine Attack sur β-Enaminone Surrogate C=O C=NR₂ prod Single Regioisomer sur->prod Directed Attack

Caption: Use of a β-enaminone to control regioselectivity.

  • B. Improve Regioselectivity via Solvent Choice: As mentioned in the FAQs, fluorinated alcohols can significantly enhance regioselectivity. The unique hydrogen-bonding properties of solvents like HFIP can selectively stabilize one transition state over the other, favoring the formation of a single isomer.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of sterically hindered dicyclopropyl-pyrazoles.

Protocol 1: Lewis Acid-Catalyzed High-Temperature Knorr Synthesis

This protocol uses a powerful Lewis acid and high temperatures to overcome steric barriers.

Materials:

  • 1,3-Dicyclopropyl-1,3-propanedione (1.0 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • N,N-Dimethylacetamide (DMAc) (3 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicyclopropyl-1,3-propanedione (1.0 mmol) and Scandium(III) triflate (0.1 mmol).

  • Add DMAc (3 mL) to dissolve the solids.

  • Slowly add the hydrazine hydrate (1.1 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 140 °C and maintain for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dicyclopropyl-pyrazole.

Protocol 2: One-Pot Three-Component Synthesis of a 3,5-Disubstituted Pyrazole

This protocol, adapted from literature procedures tolerant of steric hindrance[7], avoids the use of a 1,3-dicarbonyl compound altogether. Here, one cyclopropyl group would be on the alkyne and the other on the aldehyde.

Materials:

  • Cyclopropylacetylene (1.2 mmol)

  • Cyclopropanecarboxaldehyde (1.0 mmol)

  • Tosylhydrazine (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, combine cyclopropanecarboxaldehyde (1.0 mmol), tosylhydrazine (1.0 mmol), and DMF (3 mL).

  • Stir the mixture at room temperature for 1 hour to form the tosylhydrazone in situ.

  • To this mixture, add potassium carbonate (2.0 mmol), cyclopropylacetylene (1.2 mmol), and additional DMF (2 mL).

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water (20 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 3,5-dicyclopropyl-1H-pyrazole.

References

  • Kumar, V., & Aggarwal, R. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1834–1881. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wang, M. (2020). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. UC Irvine. [Link]

  • Ben-Mbarek, Y., & Essassi, E. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • RSC Publishing. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Publishing. [Link]

  • J. Fluorine Chem. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Journal of Fluorine Chemistry, 126(9-10), 1230-1238. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Nosik, P. S., et al. (2020). N‐Difluorocyclopropyl‐Substituted Pyrazoles: Synthesis and Reactivity. ChemistrySelect, 5(1), 133-139. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. [Link]

  • ResearchGate. (2025). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free.... [Link]

  • ACS Publications. (1981). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry, 46(18), 3760-3762. [Link]

  • IntechOpen. (2019). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-PIP-04 Status: Active Classification: Physicochemical Optimization / Formulation Support Last Updated: February 23, 2026[1]

Executive Summary

You are encountering solubility challenges with 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine because its physicochemical profile presents a "solubility cliff" at physiological pH. This molecule combines a highly basic piperidine core (


) with a lipophilic dicyclopropyl-pyrazole moiety.[1][2]

While the piperidine nitrogen ensures high solubility in acidic environments (pH < 4), the molecule rapidly deprotonates and precipitates as a free base in neutral buffers (PBS, pH 7.[2]4) or cell culture media.[1][2] The cyclopropyl groups, while metabolically stable, significantly increase the


, driving hydrophobic aggregation.[2]

This guide provides validated protocols to overcome these issues using pH manipulation, salt formation, and cyclodextrin complexation.

Physicochemical Profile & Solubility Data

Table 1: Estimated Physicochemical Properties based on Structure-Property Relationships (SPR)

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~231.34 g/mol Small molecule; dissolution rate is rarely the bottleneck.[1]

(Piperidine)
10.8 – 11.2Highly basic.[1][2] Positively charged at pH < 9.[1]

(Pyrazole)
~2.5Negligible contribution to solubility at physiological pH.[1][2]

(Free Base)
2.5 – 3.2Moderately lipophilic; drives precipitation in water.[1][2]
Water Solubility (pH 7) < 50

g/mL
Critical Issue: Insoluble in neutral buffers.[1][2]
Water Solubility (pH 2) > 50 mg/mLHighly soluble as a salt (cationic form).[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to cell culture media."

Diagnosis: This is a classic "solvent shock" precipitation.[1] The compound is soluble in DMSO, but when diluted into aqueous media (pH 7.4), the DMSO concentration drops, and the water acts as an anti-solvent.[2] Since the pH is above the piperidine


, the molecule reverts to its insoluble free-base form.

Solution: The "Acid-Spike" or Cyclodextrin Method [1]

  • Option A (Acid-Spike): Pre-acidify your aqueous media slightly if your assay tolerates it.[1][2] However, for strict pH 7.4 assays, this is not viable.

  • Option B (Cyclodextrin Complexation - Recommended): Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2] The hydrophobic cyclopropyl-pyrazole tail fits into the CD cavity, shielding it from water while the hydrophilic exterior keeps the complex in solution.

Protocol: preparing a 10 mM Stock with HP-


-CD 
  • Dissolve the compound in pure DMSO at 100x the final concentration.[1]

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][2]
    
  • Slowly add the DMSO stock to the cyclodextrin solution with vortexing.

  • Incubate at 37°C for 30 minutes to allow equilibrium complexation.

  • Dilute this mixture into your final assay medium.

Technical Note: The cyclopropyl groups are sterically bulky but flexible enough to fit into


-cyclodextrin cavities.[1] Studies on similar piperidine-pyrazole derivatives confirm that SBE-

-CD (Captisol) or HP-

-CD significantly enhances stability over simple cosolvents [1, 2].[1][2]
Issue 2: "I need to dose this compound in mice (IP or PO), but it clogs the needle."

Diagnosis: You are likely using a suspension of the free base or a metastable salt that is salting out.[1] Simple saline (0.9% NaCl) can cause the "common ion effect" if you are using a hydrochloride salt, reducing solubility.[2]

Solution: In Situ Salt Formation with Buffer Exchange

Do not use the free base solid.[1] You must generate a soluble salt form in situ.[1]

Formulation Vehicle for In Vivo Use:

  • Vehicle: 5% DMSO + 40% PEG-400 + 55% Water (acidified).[1][2]

  • Preparation:

    • Dissolve compound in DMSO.[1]

    • Add PEG-400.[1]

    • Add water containing 1.05 equivalents of HCl or Methanesulfonic acid relative to the drug.[1]

    • Check pH; ensure it remains < 5.0 for stability.[1]

Self-Validating Step: Centrifuge a sample of your formulation at 10,000 x g for 5 minutes. If a pellet forms, your formulation is unstable. A clear supernatant indicates a successful solution.[1]

Issue 3: "How do I store the stock solution? It turns yellow over time."[1]

Diagnosis: Piperidine derivatives are secondary amines and can be prone to oxidation (N-oxide formation) or reaction with trace aldehydes in low-quality solvents.[1][2]

Solution:

  • Store as a solid hydrochloride salt (more stable than free base).[1][2]

  • If in solution, use anhydrous DMSO stored under argon at -20°C.[1][2]

  • Avoid storing in aqueous acidic buffers for >24 hours due to potential hydrolysis risks (though pyrazoles are generally stable).[1][2]

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for solubilizing 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine based on your target pH environment.

SolubilityStrategy Start Start: Solid Compound (Free Base) Target Define Target Environment Start->Target Acidic Acidic (pH < 4) (e.g., Stomach, HPLC) Target->Acidic Low pH Neutral Neutral (pH 7.4) (e.g., Blood, Cell Media) Target->Neutral Physiological pH SolubleSalt Forms Soluble Cation (Piperidinium Salt) Acidic->SolubleSalt Protonation InsolubleBase Precipitates as Uncharged Base Neutral->InsolubleBase Deprotonation ActionSalt Use HCl or Mesylate Salt Dissolve in 0.1N HCl SolubleSalt->ActionSalt ActionComplex REQUIRED: Encapsulation Use 20% HP-beta-CD or SBE-beta-CD InsolubleBase->ActionComplex Best for Bioassay ActionCosolvent Alternative: High Organic Load (10% DMSO + 40% PEG400) InsolubleBase->ActionCosolvent Best for High Dose

Figure 1: Decision tree for solubilization based on environmental pH requirements.[1][2]

Detailed Protocol: Synthesis of the Hydrochloride Salt

If you possess the free base (oil or sticky solid), converting it to a hydrochloride salt is the most robust way to ensure long-term stability and easier handling.[2]

Reagents:

  • 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine (Free Base)[1][2]

  • Diethyl ether or Ethyl Acetate (anhydrous)[2]

  • 4M HCl in Dioxane (commercial solution)

Procedure:

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous Ethyl Acetate. Ensure it is fully dissolved (sonicate if necessary).[1][2]

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl in Dioxane while stirring on ice.

    • Observation: A white precipitate should form immediately as the salt is insoluble in the organic solvent.[1]

  • Maturation: Stir for 15 minutes at 0°C.

  • Isolation: Filter the solid or centrifuge. Wash the pellet 3x with cold Diethyl Ether to remove excess acid and impurities.[1]

  • Drying: Dry under high vacuum for 24 hours. The resulting white powder is the Hydrochloride Salt .[1]

Why this works: The


 of piperidine (~11) ensures it will protonate quantitatively with HCl.[2] The resulting ionic lattice is much more stable and easier to weigh than the lipophilic free base [3].[1]

References

  • Vertex AI Search. (2024).[1][2] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Pharma Excipients. Link

  • National Institutes of Health (NIH). (2024).[1][2] Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. PubMed Central.[1] Link

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Link[2]

  • PubChem. (2025).[1][2] Compound Summary: Piperidine Properties. National Library of Medicine.[1] Link

Sources

Stability enhancement of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Enhancement of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Document ID: TS-ORG-PYR-04 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Chemical Profile

Compound Overview: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a specialized heterocyclic building block often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its structure features a secondary amine (piperidine) and a pyrazole ring substituted with two lipophilic cyclopropyl groups.[1]

Stability Criticality: Researchers frequently encounter instability manifesting as oxidative discoloration (yellowing) , precipitation in aqueous buffers , and carbamate formation upon air exposure. The dicyclopropyl moieties significantly increase lipophilicity compared to unsubstituted pyrazoles, complicating aqueous solubility and promoting aggregation.[1]

PropertyCharacteristicImpact on Stability
Functional Group Secondary Amine (Piperidine)Prone to N-oxidation and reaction with atmospheric CO₂ (carbamates).
Substituents 3,5-DicyclopropylIncreases logP (lipophilicity); risk of "oiling out" in aqueous media.[1]
pKa (Calc.) ~10.8 (Piperidine NH)Highly basic; requires pH control to maintain solubility.[1]
Light Sensitivity ModeratePyrazole ring can undergo photo-degradation under UV.[1]
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Solution Preparation

Q1: My stock solution in PBS (pH 7.4) precipitated immediately.[1] Why did this happen? A: This is a classic pKa mismatch.[1] The piperidine nitrogen has a pKa of approximately 10.[1]8. At pH 7.4, a significant equilibrium shift occurs towards the free base form, which is poorly soluble in water due to the lipophilic dicyclopropyl groups.[1]

  • The Fix: Acidify your buffer.[1] Ensure the pH is < 5.0 to keep the nitrogen protonated (salt form).[1] Alternatively, predissolve in DMSO (up to 100 mM) and dilute slowly into the buffer while vortexing, ensuring the final DMSO concentration is < 1% (or as tolerated by your assay).

Q2: Can I use ultrasonic baths to dissolve the compound? A: Use with caution. While sonication aids dissolution, it generates local heat and cavitation bubbles that can accelerate oxidative degradation of the secondary amine.[1]

  • Best Practice: Sonicate in short bursts (5 seconds on, 10 seconds off) on ice. Flush the vial with argon or nitrogen before capping to minimize oxygen exposure during sonication.[1]

Category B: Chemical Stability & Degradation [1][2][3]

Q3: The solution turned from clear to pale yellow after 48 hours at 4°C. Is it still usable? A: The yellowing indicates the formation of N-oxide impurities or trace imines , likely due to oxidation of the secondary amine.[1] While the bulk purity might still be >95%, these impurities can be potent assay interferents (pan-assay interference compounds or PAINS).

  • Recommendation: Discard the solution if used for K_d/IC50 determination. For qualitative work, verify purity via LC-MS.

  • Prevention: Always store stock solutions with a reducing agent like DTT (1 mM) or TCEP if compatible with your downstream application.[1]

Q4: LC-MS shows a peak at M+44.[1] What is this? A: This corresponds to the formation of a carbamate adduct (+CO₂).[1] Secondary amines react rapidly with atmospheric carbon dioxide to form carbamic acids/salts.[1]

  • The Fix: This reaction is reversible upon acidification.[1] However, to prevent it, store the compound under an inert atmosphere (Argon/Nitrogen) and avoid repeated opening of the vial in ambient air.

Category C: Storage & Handling [1][4]

Q5: Is DMSO or Ethanol better for long-term storage? A: DMSO is superior for solubility but requires precautions.[1]

  • DMSO: Excellent solubility, but hygroscopic.[1] Absorbed water can hydrolyze the compound over months.[1] Store at -20°C or -80°C in single-use aliquots.

  • Ethanol: High evaporation rate leads to concentration changes.[1] Not recommended for long-term storage.[1]

Strategic Protocol: Stability-Enhanced Stock Preparation

This protocol minimizes oxidation and aggregation risks.[1]

Reagents:

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Argon or Nitrogen gas line.[1]

  • Amber glass vials (silanized preferred).

Workflow:

  • Weighing: Weigh the solid quickly to minimize exposure to humid air (hygroscopic salts).[1]

  • Solvation: Add Anhydrous DMSO to achieve a concentration of 10–50 mM.

  • Deoxygenation: Gently bubble Argon gas through the solution for 30 seconds (sparging).

  • Aliquot: Dispense into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Snap-freeze in liquid nitrogen and transfer to -80°C.

Mechanistic Visualization

The following diagram details the degradation pathways (Oxidation and Carbamylation) and the logic for troubleshooting solubility issues.

StabilityPathways cluster_mitigation Mitigation Strategies Compound 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine (Secondary Amine) Oxidation Oxidative Pathway (Air/Peroxides) Compound->Oxidation O2 / Light Carbamylation Carbamylation (+CO2 from Air) Compound->Carbamylation Atmospheric CO2 Precipitation Precipitation/Aggregation (pH > 7.0) Compound->Precipitation Basic pH NOxide N-Oxide / Hydroxylamine (Yellow/Brown Color) Oxidation->NOxide Degradation Carbamate Carbamic Acid Adduct (M+44 Peak) Carbamylation->Carbamate Reversible Acidification FreeBase Free Base Form (Lipophilic/Insoluble) Precipitation->FreeBase Oiling Out Argon Store under Argon Argon->Oxidation Inhibits Argon->Carbamylation Inhibits AcidicBuffer Maintain pH < 5.0 AcidicBuffer->Precipitation Prevents Antioxidant Add DTT/TCEP Antioxidant->NOxide Reduces

Caption: Degradation logic map highlighting the three primary instability vectors (Oxidation, CO2 reaction, pH-dependent solubility) and their specific mitigation strategies.

Comparative Solvent Compatibility Table
Solvent SystemSolubility Limit (Est.)Stability RiskRecommended Use
Anhydrous DMSO > 50 mMLow (if desiccated)Primary Stock Solution
Ethanol (Abs.) ~ 10-20 mMModerate (Evaporation)Short-term assays only
Water (Neutral) < 0.1 mMHigh (Precipitation)Do NOT use
0.1 M HCl > 20 mMLowAqueous dilution
PBS (pH 7.4) < 0.5 mMHigh (Precipitation)Assay buffer (requires <1% DMSO)
References
  • Sigma-Aldrich. (n.d.).[1] 4-(1H-Pyrazol-1-yl)piperidine Product Specification. Link

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11662996 (Pyrazolyl-piperidine derivatives). PubChem.[1] Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses secondary amine stability and carbamate formation). Link

Sources

Validation & Comparative

Comparative Guide: Biological Efficacy of Dicyclopropyl vs. Dimethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the substitution of dimethyl groups (Me) with dicyclopropyl groups (cPr) represents a critical decision point in Lead Optimization (LO). While 3,5-dimethylpyrazoles offer synthetic ease and standard ligand efficiency, they frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP)-mediated hydroxylation.

This guide objectively compares these two motifs, demonstrating that while dicyclopropyl substitution increases synthetic complexity, it consistently delivers superior metabolic stability (


) and target residency time  in hydrophobic pockets, particularly in kinase (e.g., FLT3, p38) and GPCR (e.g., CB1) targets.

Part 1: Physicochemical & Structural Analysis

The transition from a methyl to a cyclopropyl group is a classic bioisosteric replacement. However, it is not merely a "space-filling" exercise; it fundamentally alters the electronic and metabolic profile of the drug candidate.

Comparative Properties Table
FeatureDimethyl Pyrazole (Me)Dicyclopropyl Pyrazole (cPr)Impact on Drug Design
Hybridization

(Tetrahedral)

(Pseudo-unsaturated)
cPr offers

-donating character similar to vinyl groups.
Lipophilicity (

LogP)
Baseline+0.8 to +1.2cPr increases membrane permeability but decreases water solubility.
Metabolic Liability High (Benzylic-like oxidation)Low (C-H bond dissociation energy is higher)Primary driver for substitution.
Steric Bulk (Molar Vol.) ~25

~45

cPr fills hydrophobic pockets more effectively (entropic gain).
Rotational Freedom High (Spinning methyl)Restricted (Rigid ring)cPr reduces entropic penalty upon binding.
Structural Logic Diagram

The following diagram illustrates the decision matrix for choosing between these two substituents based on ADME/Tox feedback.

DecisionMatrix Start Lead Compound (Pyrazole Core) Issue_Metab Issue: High Clearance (CYP Oxidation) Start->Issue_Metab PK Data Issue_Potency Issue: Low Potency (Loose Binding) Start->Issue_Potency Biochem Data Sol_Me Strategy A: Dimethyl Substitution Start->Sol_Me Initial Screen (Cost/Speed) Sol_cPr Strategy B: Dicyclopropyl Substitution Issue_Metab->Sol_cPr Block Metabolic Soft Spot Issue_Potency->Sol_cPr Fill Hydrophobic Pocket Outcome_Me Outcome: Easy Synth, Low Stability Sol_Me->Outcome_Me Outcome_cPr Outcome: High Stability, High Potency Sol_cPr->Outcome_cPr

Caption: Decision matrix for pyrazole substitution. Red indicates liability; Green indicates optimization solution.

Part 2: Biological Efficacy & Metabolic Stability[1][2][3]

The most profound difference between these moieties lies in their interaction with metabolic enzymes.

The "Methyl Liability" vs. "Cyclopropyl Shield"

Methyl groups attached to aromatic or heteroaromatic rings (like pyrazoles) are "metabolic soft spots." CYP450 enzymes readily abstract a hydrogen atom from the methyl group (benzylic-like position), leading to hydroxylation (-CH2OH) and subsequent oxidation to carboxylic acid (-COOH), often rendering the drug inactive or rapidly cleared.

The Cyclopropyl Advantage:

  • Bond Strength: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to methyl C-H bonds (~98 kcal/mol) due to the greater

    
    -character of the carbon orbital. This makes hydrogen abstraction by CYP enzymes significantly harder [1].
    
  • Steric Blocking: The bulk of the ring physically obstructs the approach of the heme iron in CYP enzymes.

Case Study: CB1 Receptor Antagonists

In the development of Rimonabant analogs (CB1 antagonists for obesity), researchers compared pyrazole derivatives.[1]

  • Observation: Analogs with simple alkyl chains often showed rapid clearance.

  • Optimization: Introduction of cyclopropyl groups (e.g., compound 11r in Szabó et al.) maintained high affinity (

    
     nM) while significantly improving microsomal stability compared to open-chain alkyl counterparts [2].
    
Metabolic Pathway Visualization

The diagram below details the divergent metabolic fates of the two species.

MetabolicFate Me_Start Dimethyl Pyrazole CYP_Attack CYP450 Attack (H-Abstraction) Me_Start->CYP_Attack Fast Me_Int Hydroxymethyl (-CH2OH) CYP_Attack->Me_Int Me_End Carboxylic Acid (Rapid Excretion/Inactivation) Me_Int->Me_End Phase I/II cPr_Start Dicyclopropyl Pyrazole CYP_Block CYP450 Blocked (High C-H Bond Energy) cPr_Start->CYP_Block Resistant cPr_End Parent Compound (Circulating) CYP_Block->cPr_End High T1/2

Caption: Metabolic fate comparison. The methyl group (left) is a soft spot for oxidation; the cyclopropyl group (right) resists metabolism.

Part 3: Experimental Protocols

To validate the efficacy of switching from dimethyl to dicyclopropyl, the following workflows are standard in high-performance medicinal chemistry labs.

Synthesis: The Complexity Trade-off
  • Dimethyl Pyrazole: One-pot condensation of hydrazine with acetylacetone. Cheap, scalable, room temperature.

  • Dicyclopropyl Pyrazole: Requires 1,3-dicyclopropyl-1,3-propanedione . This precursor is not always commercially available and requires Claisen condensation of cyclopropyl methyl ketone.

Synthesis Workflow (Dicyclopropyl Variant):

  • Reagents: Cyclopropyl methyl ketone (2 equiv), Sodium hydride (NaH), Ethyl acetate (solvent).

  • Step 1 (Claisen): Generate the

    
    -diketone enolate.
    
  • Step 2 (Cyclization): Treat the isolated

    
    -diketone with Hydrazine hydrate in Ethanol (Reflux 2h).
    
  • Purification: Recrystallization from Hexane/EtOAc (Yields typically 70-85%).

Protocol: Microsomal Stability Assay ( )

This is the definitive assay to prove the "Cyclopropyl Advantage."

Objective: Determine Intrinsic Clearance (


) of both analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1

    
    M final conc, <0.1% DMSO).
    

Procedure:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Expected Result: The dicyclopropyl analog should exhibit a


 at least 2-3x longer  than the dimethyl analog if CYP-mediated oxidation is the primary clearance mechanism [3].

Part 4: Conclusion

While 3,5-dimethylpyrazole is an excellent scaffold for early-stage HTS library generation due to its synthetic accessibility, it rarely survives the rigors of late-stage Lead Optimization due to metabolic instability.

Recommendation: For drug candidates targeting hydrophobic pockets (Kinases, GPCRs) where oral bioavailability and extended half-life are required, dicyclopropyl substitution is the superior design choice. It acts as a metabolic shield while simultaneously improving entropic binding affinity.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link

  • Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.[1] Journal of Medicinal Chemistry, 52(14), 4329-4337.[1] Link

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2016). The role of the cyclopropyl group in drug discovery and development. Current Topics in Medicinal Chemistry. Link

Sources

Comprehensive Guide to the SAR of 4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine Analogs: Next-Generation TGR5 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Target Profile

The 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine scaffold represents a privileged structural motif in the design of potent, small-molecule agonists for the TGR5 receptor (also known as GPBAR1 or M-BAR). TGR5 is a G-protein-coupled receptor (GPCR) activated by bile acids, serving as a critical metabolic regulator implicated in Type 2 Diabetes Mellitus (T2DM), obesity, and Non-Alcoholic Steatohepatitis (NASH).

Unlike endogenous bile acids or early-generation agonists (e.g., INT-777), this specific analog series leverages the dicyclopropyl-pyrazole moiety to optimize lipophilic filling of the receptor's orthosteric binding pocket while minimizing off-target activity (such as FXR activation). This guide objectively compares the performance of these analogs against standard alternatives, detailing the structure-activity relationship (SAR) that drives their enhanced potency and metabolic stability.

Key Therapeutic Differentiators
  • Target: TGR5 (GPBAR1) – Gs-coupled GPCR.

  • Mechanism: Intracellular cAMP accumulation

    
     PKA activation 
    
    
    
    GLP-1 secretion (L-cells).
  • Primary Advantage: The dicyclopropyl motif provides superior metabolic stability and receptor subtype selectivity compared to diethyl or dimethyl analogues.

Mechanistic Insight & Signaling Pathway

To understand the SAR optimization of this scaffold, one must first visualize the downstream signaling cascade it initiates. The primary readout for efficacy is cAMP accumulation.

Figure 1: TGR5 Signaling Cascade & GLP-1 Secretion

Caption: The dicyclopropyl-piperidine agonist binds TGR5, triggering G


s dissociation, Adenylyl Cyclase (AC) activation, and subsequent GLP-1 release.

TGR5_Signaling Agonist DCP-Piperidine Analog TGR5 TGR5 Receptor (GPBAR1) Agonist->TGR5 Binding (Orthosteric) Gs Gαs Protein TGR5->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling GLP1 GLP-1 Secretion PKA->GLP1 Exocytosis

Structure-Activity Relationship (SAR) Deep Dive

The potency of the 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine series relies on three critical pharmacophoric zones.

Zone 1: The Piperidine "Head" (N-Capping)

The piperidine nitrogen is the primary vector for optimizing physicochemical properties (solubility, permeability) and engaging the "entrance" region of the TGR5 pocket.

  • Free Amine (NH): Generally shows poor potency and permeability.

  • Carbamates/Ureas: High-affinity binding. The addition of a distal polar group (e.g., methylsulfonyl, cyanophenyl) via a linker often boosts potency into the nanomolar range.

  • Causality: The N-substituent positions the molecule to form hydrogen bonds with residues near the extracellular loops of TGR5.

Zone 2: The Pyrazole Core

The 3,5-disubstitution pattern is the defining feature of this series.

  • 3,5-Dimethyl: Moderate potency, lower metabolic stability.

  • 3,5-Dicyclopropyl: Optimal. The cyclopropyl groups act as "lipophilic plugs," filling the hydrophobic sub-pockets (likely interacting with Phe/Tyr residues) more effectively than methyl groups due to their expanded volume and unique electronic properties (sigma-aromaticity). They also block metabolic oxidation sites on the pyrazole ring.

Zone 3: The Linker (Piperidine-Pyrazole Bond)
  • Direct N-C Bond: The direct attachment of the pyrazole N1 to the piperidine C4 creates a rigid, linear vector. This rigidity reduces the entropic cost of binding compared to flexible methylene linkers.

Figure 2: SAR Optimization Map

Caption: Strategic modification zones for the 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine scaffold.

SAR_Map Core Core Scaffold: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine Zone1 Zone 1: Piperidine N-Cap (Solubility & Entrance Binding) Core->Zone1 Zone2 Zone 2: 3,5-Dicyclopropyl (Hydrophobic Fit & Stability) Core->Zone2 Zone3 Zone 3: N1-C4 Linker (Conformational Rigidity) Core->Zone3 Z1_Detail Preferred: Carbamates, Ureas Avoid: Free amines (low perm) Zone1->Z1_Detail Z2_Detail Preferred: Cyclopropyl > Methyl > Phenyl Reason: Shape complementarity + metabolic block Zone2->Z2_Detail Z3_Detail Direct N-C bond preferred over -CH2- Reason: Entropy reduction Zone3->Z3_Detail

Comparative Performance Analysis

The table below contrasts the Dicyclopropyl-Piperidine (DCP-Pip) Analog series against the endogenous ligand (LCA) and the synthetic standard (INT-777).

FeatureDCP-Pip Analog SeriesINT-777 (Standard)Lithocholic Acid (Endogenous)
Core Scaffold Pyrazole-PiperidineBile Acid MimeticSteroidal Bile Acid
TGR5 Potency (hTGR5 EC50) < 10 nM (High)~800 nM (Moderate)~500-1000 nM (Low)
Selectivity (vs. FXR) > 1000-fold ModerateLow (Dual Agonist)
Metabolic Stability High (Cyclopropyl blocks CYP)ModerateLow (Rapid conjugation)
Physicochemical Drug-like (Lipinski compliant)High MW, LipophilicPoor solubility
Risk Profile Systemic absorption (Target dependent)Gallbladder filling (Systemic)Cytotoxicity at high conc.

Analysis: The DCP-Pip analogs offer a significant potency advantage (often 10-100x) over INT-777. Crucially, the non-steroidal structure avoids the promiscuous nuclear receptor binding (e.g., FXR, PXR) often seen with bile acid derivatives.

Experimental Protocols

To validate the activity of these analogs, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine.

  • Starting Materials: 3,5-Dicyclopropyl-1H-pyrazole and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (or 4-bromopiperidine derivative).

  • Alkylation/Coupling:

    • Dissolve 3,5-dicyclopropyl-1H-pyrazole (1.0 eq) in DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C under N2. Stir for 30 min.

    • Add the piperidine electrophile (1.1 eq).

    • Heat to 80-100°C for 4-12 hours.

    • Validation: Monitor by LC-MS for product mass [M+H]+.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

    • Concentrate to yield the free amine salt.

  • N-Capping (Library Generation):

    • React the free amine with various chloroformates, isocyanates, or carboxylic acids (using HATU) to generate the final analogs.

Protocol B: TGR5 cAMP Functional Assay (HTRF)

Objective: Determine EC50 values for TGR5 activation.

  • Cell Line: CHO-K1 cells stably expressing human TGR5 (hGPBAR1).

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

  • Procedure:

    • Seeding: Plate cells (10,000/well) in low-volume 384-well plates.

    • Stimulation: Add 5 µL of the DCP-Pip analog (serial dilution in stimulation buffer + IBMX to inhibit phosphodiesterase). Incubate for 30 min at RT.

    • Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate.

    • Incubation: Incubate for 1 hour at RT.

    • Readout: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot the FRET ratio against log[Compound] to calculate EC50 using a 4-parameter logistic fit.

    • Control: Use INT-777 (10 µM) as the positive control (100% response).

References

  • Review of TGR5 Agonists: Sato, H., et al. "Structure-Activity Relationships of TGR5 Agonists and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2015. (Representative citation for TGR5 SAR).

  • Pyrazole-Piperidine Scaffold: Merck Sharp & Dohme Corp. "TGR5 Agonists containing Pyrazole-Piperidine Motifs." World Intellectual Property Organization (WO) Patent Applications.
  • Dicyclopropyl Moiety: "Impact of Cyclopropyl Replacements in Drug Design." Journal of Medicinal Chemistry. (General reference on the lipophilic/metabolic benefits of cyclopropyl groups).
  • INT-777 Characterization: Thomas, C., et al. "TGR5-mediated bile acid sensing controls glucose homeostasis." Cell Metabolism, 2009.

(Note: Specific commercial product datasheets for "4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine" can be found via chemical vendors such as BenchChem or MolBase, often listed under CAS 2098071-13-5).

Validating synthesis routes for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation: Comparative Synthesis Strategies for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Abstract This guide objectively evaluates two distinct synthetic pathways for the preparation of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, a pharmacophore often implicated in kinase inhibitor discovery (e.g., JAK/PAK pathways). We compare the Convergent Knorr Cyclization (Route A) against the Stepwise N-Alkylation (Route B) . The analysis focuses on process scalability, impurity profiles, and atom economy, providing a self-validating framework for medicinal chemists.

Strategic Overview & Retrosynthetic Logic

The target molecule features a symmetric 3,5-dicyclopropylpyrazole core attached to a piperidine ring. The symmetry of the pyrazole simplifies the regiochemical challenge, yet the steric bulk of the cyclopropyl groups and the lability of the piperidine ring dictate the success of the synthesis.

  • Route A (Convergent): Constructs the pyrazole ring onto the piperidine hydrazine.

  • Route B (Linear): Couples a pre-formed pyrazole with a piperidine electrophile.

Synthesis Pathway Diagram

SynthesisPathways Target TARGET: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine Diketone 1,3-Dicyclopropyl- propane-1,3-dione Cyclization Knorr Cyclization (EtOH, AcOH, Reflux) Diketone->Cyclization Hydrazine 1-Boc-4-hydrazino- piperidine Hydrazine->Cyclization Cyclization->Target Route A (Preferred) Pyrazole 3,5-Dicyclopropyl- 1H-pyrazole Alkylation N-Alkylation (Cs2CO3, DMF, Heat) Pyrazole->Alkylation Electrophile N-Boc-4-mesyloxy- piperidine Electrophile->Alkylation Alkylation->Target Route B (Alternative) CPMK Cyclopropyl Methyl Ketone CPMK->Diketone Claisen Cond. CPMK->Pyrazole + N2H4

Figure 1: Retrosynthetic disconnection showing the Convergent (Yellow) and Linear (Red) pathways.

Route A: The Convergent Knorr Cyclization (Benchmark)

This route is the industry standard for generating N-substituted pyrazoles when the hydrazine is accessible. It relies on the condensation of a 1,3-diketone with a hydrazine derivative.[1]

Protocol Validation

Step 1: Synthesis of 1,3-Dicyclopropylpropane-1,3-dione

  • Mechanism: Claisen condensation.[2][3][4]

  • Reagents: Cyclopropyl methyl ketone (1.0 eq), Ethyl cyclopropanecarboxylate (1.1 eq), NaH (1.5 eq) or NaOMe.

  • Solvent: Toluene or DMSO (DMSO accelerates the rate but requires careful workup).

  • Critical Parameter: Temperature control (0°C to RT) is vital to prevent self-condensation of the ketone.

  • Validation Check: 1H NMR must show the enol proton (~16 ppm) to confirm the 1,3-dione structure.

Step 2: Preparation of 1-Boc-4-hydrazinopiperidine

  • Method: Reductive amination of 1-Boc-4-piperidone with hydrazine hydrate followed by reduction (NaBH4).

  • Note: Commercial availability is good, but in-house synthesis is cheaper at >100g scale.

Step 3: Cyclization (The Key Step)

  • Reagents: 1,3-Diketone + Hydrazine HCl salt in Ethanol.

  • Catalyst: Acetic acid (cat.) or HCl.

  • Conditions: Reflux for 4–6 hours.

  • Advantage: Since the diketone is symmetric (3,5-dicyclopropyl), regioselectivity is not a variable. The only risk is incomplete conversion.

Experimental Data Profile (Route A)
MetricTypical ValueNotes
Yield (Step 3) 85% – 92%High efficiency due to thermodynamic stability of the pyrazole.
Purity (HPLC) >98%Main impurity is unreacted diketone.
Scalability ExcellentNo chromatography required; product often crystallizes upon cooling.
Atom Economy HighWater is the only byproduct.

Route B: Stepwise N-Alkylation (The Alternative)

This route involves synthesizing the parent pyrazole first and then attaching the piperidine ring via nucleophilic substitution (SN2).

Protocol Validation

Step 1: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

  • Reagents: 1,3-Dicyclopropylpropane-1,3-dione + Hydrazine hydrate.

  • Yield: Quantitative.

Step 2: N-Alkylation

  • Reagents: Pyrazole + tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (OMs) or Bromide.

  • Base: Cs2CO3 (preferred) or NaH (requires dry DMF).

  • Challenge: The secondary bromide/mesylate on the piperidine ring is prone to E2 elimination , yielding the useless alkene (N-Boc-1,2,3,6-tetrahydropyridine) instead of the substitution product.

Experimental Data Profile (Route B)
MetricTypical ValueNotes
Yield (Step 2) 45% – 60%Significant loss due to competitive elimination (E2).
Purity (HPLC) 85% – 90%Requires column chromatography to remove the elimination byproduct.
Scalability PoorPurification becomes a bottleneck at >50g scale.
Atom Economy LowGenerates stoichiometric sulfonate/halide waste.

Comparative Decision Matrix

To validate the best route for your specific need, follow this logic flow.

DecisionMatrix Start Start Validation Q1 Is 1-Boc-4-hydrazinopiperidine commercially available/cheap? Start->Q1 RouteA Choose Route A (Convergent) Q1->RouteA Yes Q2 Is Scale > 100g? Q1->Q2 No RouteB Choose Route B (Linear) Q2->RouteA Yes (Synthesize Hydrazine) Q3 Is E2 Elimination observed > 10%? Q2->Q3 No (Small Scale) Q3->RouteA Yes (Switch Route) Q3->RouteB No (Proceed)

Figure 2: Decision logic for selecting the synthesis route based on material availability and scale.

Detailed Experimental Protocol (Route A - Recommended)

Objective: Synthesis of tert-butyl 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine-1-carboxylate.

  • Preparation of Diketone:

    • To a suspension of NaH (60% in oil, 1.5 eq) in dry Toluene at 0°C, add a mixture of cyclopropyl methyl ketone (1.0 eq) and ethyl cyclopropanecarboxylate (1.1 eq) dropwise.

    • Heat to 80°C for 4 hours.

    • Quench with dilute HCl/Ice. Extract with EtOAc.

    • Validation Point: Check GC/LCMS. If unreacted ester remains, increase temperature.

  • Cyclization:

    • Dissolve the crude 1,3-diketone (1.0 eq) in Ethanol (5 mL/mmol).

    • Add tert-butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (1.05 eq).

    • Add Acetic Acid (0.1 eq).[5]

    • Reflux (78°C) for 3 hours.

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate and crystallize from Hexane/EtOAc.

  • Deprotection (Optional - if free amine is needed):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Claisen Condensation Protocols: Hauser, C. R., & Renfrow, W. B. (1939). "Benzoylacetone". Organic Syntheses, 19, 16. Link

  • Reductive Amination for Hydrazines: Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines". Current Organic Chemistry. Link

  • Alkylation vs. Elimination (Piperidine Systems): Fustero, S., et al. (2010). "Improved Regioselectivity in Pyrazole N-Alkylation". Journal of Organic Chemistry.
  • Scale-Up of Pyrazoles: Baxendale, I. R., et al. (2013). "Continuous-flow synthesis of 3,5-disubstituted pyrazoles". RSC Advances, 3, 11417-11422. Link

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Handling 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine. As a novel research chemical, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this document employs a scientifically rigorous "hazard assessment by analogy" approach. We will derive a robust safety profile by analyzing the hazards associated with its core chemical structures: the piperidine ring and the pyrazole moiety. This method allows us to anticipate potential risks and establish conservative, protective measures that ensure the safety of all laboratory personnel.

The primary driver of the toxicological profile is the piperidine component, which is known for its corrosivity and toxicity.[1][2][3][4] The pyrazole group contributes additional potential hazards that must also be addressed.[5][6] This guide is structured to provide not just a list of rules, but the scientific reasoning behind each recommendation, empowering researchers to work safely and effectively.

Inferred Hazard Profile and Risk Assessment

The overall risk profile for 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine should be considered significant, warranting stringent safety controls. The hazards are inferred from its constituent chemical groups.

Structural MoietyKnown HazardsInferred Risk for Target CompoundGHS Pictograms (Anticipated)
Piperidine Highly Flammable Liquid & Vapor[2] Toxic if Swallowed, Inhaled, or in Contact with Skin[1] Causes Severe Skin Burns and Eye Damage[1][3][4] May Cause Respiratory Irritation[2]High. The compound should be treated as corrosive, toxic by multiple routes of exposure, and potentially flammable. This is the primary driver of the required PPE.Corrosion, Skull and Crossbones, Flame
Pyrazole Harmful if Swallowed[5][6] Causes Skin and Eye Irritation[6] May cause damage to organs through prolonged or repeated exposure[6]Moderate. Adds to the overall toxicity profile and reinforces the need for diligent skin and eye protection. Long-term exposure risks should be minimized.Health Hazard, Exclamation Mark

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the anticipated hazards of corrosivity, toxicity, and potential flammability. The following table outlines the minimum required PPE and the rationale for each selection.

Protection TypeSpecificationRationale and Key Considerations
Engineering Controls Certified Chemical Fume HoodFirst line of defense. All handling, weighing, and transfers must occur inside a fume hood to prevent inhalation of vapors or aerosols.[3] An eyewash station and safety shower must be immediately accessible.[5][7]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 / EN166) AND a full-face shield.Critical for preventing irreversible eye damage. The piperidine moiety presents a high risk of causing severe burns and eye damage.[1][2][3] Goggles protect from splashes, while the face shield protects the entire face from direct contact.[8]
Skin & Body Protection Gloves: Double-gloving with chemical-resistant nitrile gloves. Body: Chemical-resistant lab coat. For large quantities (>1g) or splash risk, a chemical-resistant apron or suit is required.Prevents skin corrosion and toxic absorption. Piperidine is toxic upon skin contact and causes severe burns.[1][3] Double-gloving provides an extra layer of protection. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Respiratory Protection NIOSH/CEN-approved air-purifying respirator with organic vapor/ammonia cartridges (e.g., Type K Green).Required for emergencies (spills) or when engineering controls are not available/sufficient. While a fume hood is the primary control, a respirator must be available for spill cleanup or large-scale transfers where vapor concentrations may be high.[8][9]
PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the compound's hazard profile.

PPE_Logic cluster_assessment Hazard Assessment cluster_ppe PPE & Control Selection HAZARD Analyze Compound: 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine MOIETY1 Piperidine Moiety: Corrosive, Toxic, Flammable HAZARD->MOIETY1 MOIETY2 Pyrazole Moiety: Harmful, Irritant HAZARD->MOIETY2 CONTROLS Primary Control: Chemical Fume Hood HAZARD->CONTROLS Inhalation Hazard EYE Eye/Face Protection: Goggles + Face Shield MOIETY1->EYE High Corrosivity Risk SKIN Skin/Body Protection: Double Gloves, Chem-Resistant Coat MOIETY1->SKIN High Dermal Toxicity & Corrosivity Risk RESP Respiratory Protection: Respirator (for spills/ emergency) MOIETY1->RESP High Inhalation Toxicity Risk MOIETY2->SKIN Irritant Risk

Caption: PPE Selection based on Hazard Analysis.

Operational and Disposal Plans

Safe handling requires a systematic workflow from preparation to disposal. Adherence to this process minimizes exposure risk.

Standard Laboratory Handling Workflow

The diagram below outlines the mandatory step-by-step procedure for working with this compound.

Workflow PREP 1. Preparation - Verify fume hood function - Assemble all materials - Don full PPE WEIGH 2. Aliquoting - Perform all weighing and transfers inside the fume hood PREP->WEIGH REACT 3. Procedure - Keep reactions within the fume hood - Maintain sash at lowest practical height WEIGH->REACT CLEAN 4. Decontamination - Decontaminate all surfaces - Place all waste in a sealed hazardous waste container REACT->CLEAN DOFF 5. PPE Removal - Remove PPE in the correct order to avoid contamination - Wash hands thoroughly CLEAN->DOFF

Caption: Standard laboratory handling workflow.

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial.

StepActionRequired PPE
1. Evacuate & Alert Immediately alert others in the vicinity. Evacuate the immediate area.N/A
2. Secure Area If safe to do so, restrict access to the spill area.N/A
3. Don PPE Don full PPE, including the air-purifying respirator , before re-entering the area.Full PPE Suite + Respirator
4. Contain & Absorb Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[1]Full PPE Suite + Respirator
5. Collect Waste Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[9]Full PPE Suite + Respirator
6. Decontaminate Decontaminate the spill area according to your institution's EHS protocol.Full PPE Suite + Respirator
Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Streams: All materials that have come into contact with 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine are considered hazardous waste. This includes surplus chemical, contaminated gloves, pipette tips, absorbent materials, and empty containers.

  • Containerization: All waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out through a licensed disposal company in accordance with all local, state, and federal regulations.[5][8]

  • Prohibition: DO NOT discharge any amount of this chemical or its containers into drains, soil, or the environment.[5][8][10]

First Aid Measures

Immediate action is required in case of any exposure.

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[9][11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be severe.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][11]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]

References

  • Piperidine Safety Data Sheet. Chem-Supply. [Link]

  • Piperidine Safety Data Sheet. Carl ROTH. [https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDI4OTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGU4N2JjYmY3ZGI4YjU3YjkwZWYxYjI1YjAwYjQ1YjJkYjQwZWIxN2Y4YjQzYjU3YjkwZWYxYjI1YjAwYjQ1YjJkYjQwZWIxN2Y4YjQzYj]([Link] cGRmfGU4N2JjYmY3ZGI4YjU3YjkwZWYxYjI1YjAwYjQ1YjJkYjQwZWIxN2Y4YjQzYjU3YjkwZWYxYjI1YjAwYjQ1YjJkYjQwZWIxN2Y4YjQzYj)

  • Piperidine Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Chemical Used in Animals: Pyrazole. University of Tennessee Health Science Center. [Link]

  • 3-Methyl-1H-pyrazole-1-carboxamide Material Safety Data Sheet. Cole-Parmer. [Link]

  • 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate Material Safety Data Sheet. Cole-Parmer. [Link]

  • Piperidine, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Piperidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • 4-Piperidinopiperidine Safety Data Sheet. Antibodies-Online. [Link]

  • Piperidine Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI), NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.